molecular formula C15H17N5O B10759205 Hydroxy-PP

Hydroxy-PP

Cat. No.: B10759205
M. Wt: 283.33 g/mol
InChI Key: CPLGZXQPPYRNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PP is a useful research compound. Its molecular formula is C15H17N5O and its molecular weight is 283.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

3-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)phenol

InChI

InChI=1S/C15H17N5O/c1-15(2,3)20-14-11(13(16)17-8-18-14)12(19-20)9-5-4-6-10(21)7-9/h4-8,21H,1-3H3,(H2,16,17,18)

InChI Key

CPLGZXQPPYRNRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)O)N

Origin of Product

United States

Foundational & Exploratory

Hydroxy-PP: A Technical Guide to its Mechanism of Action as a Carbonyl Reductase 1 (CBR1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the mechanism of action of Hydroxy-PP and its derivatives as potent inhibitors of Carbonyl Reductase 1 (CBR1). It is intended for researchers, scientists, and drug development professionals working in oncology and related fields. This document details the molecular interactions, downstream signaling effects, and experimental protocols relevant to the study of this compound's inhibitory function.

Core Mechanism of Action

This compound and its methyl ester derivative, this compound-Me, are selective inhibitors of Carbonyl Reductase 1 (CBR1), an NADPH-dependent oxidoreductase.[1][2] CBR1 is implicated in the metabolism of various xenobiotics, including chemotherapeutic agents like the anthracycline doxorubicin.[3][4] By catalyzing the reduction of these compounds, CBR1 can lead to decreased anticancer efficacy and increased cardiotoxicity.[3][5]

The primary mechanism of action of this compound as a CBR1 inhibitor involves its direct binding to the enzyme's active site. Molecular docking studies of similar inhibitors suggest that the interaction likely involves key residues within the catalytic site, such as Ser139 and Tyr193, which are crucial for the enzyme's catalytic activity.[6] The binding of this compound competitively inhibits the reduction of CBR1 substrates.

Inhibition of CBR1 by this compound and its analogs has been shown to have two major consequences in cancer therapy:

  • Enhancement of Chemotherapeutic Efficacy: By blocking the metabolic inactivation of anticancer drugs like daunorubicin and doxorubicin, this compound enhances their cytotoxic effects on tumor cells.[1][7]

  • Modulation of Cellular Stress and Apoptosis: CBR1 inhibition by this compound can lead to an increase in intracellular Reactive Oxygen Species (ROS).[1] This elevation in ROS can, in turn, trigger downstream signaling pathways that promote apoptosis, particularly in the presence of other cellular stressors like chemotherapeutic agents.[1][2]

Experimental Protocols

In Vitro CBR1 Enzyme Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory properties of compounds against recombinant human CBR1.[8][9]

Objective: To determine the IC50 value of this compound against purified human CBR1.

Materials:

  • Recombinant human CBR1 enzyme

  • This compound (or this compound-Me)

  • Menadione (substrate)

  • NADPH (cofactor)

  • Phosphate buffer (pH 7.4)

  • UV-transparent 96-well microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound at various concentrations (e.g., 0.1 µM to 100 µM) by serial dilution in phosphate buffer.

    • Prepare a solution of recombinant CBR1 (final concentration 0.5 µM) in phosphate buffer.

    • Prepare a solution of menadione (120 µM) in phosphate buffer.

    • Prepare a solution of NADPH (200 µM) in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • CBR1 enzyme solution

      • This compound solution at varying concentrations (or vehicle control)

      • Menadione solution

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the NADPH solution to each well.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the initial velocity (V0) of the reaction for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of CBR1 activity, using non-linear regression analysis.

Cellular ROS Production Assay

This protocol outlines a method to measure the effect of this compound on intracellular ROS levels in cancer cell lines.[1]

Objective: To determine if CBR1 inhibition by this compound leads to an increase in intracellular ROS.

Materials:

  • Human cancer cell line (e.g., A549, U937)

  • This compound-Me

  • Cell culture medium and supplements

  • Total ROS detection kit (e.g., containing a fluorescent probe like DCFH-DA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to the desired confluency in appropriate culture vessels.

    • Treat the cells with this compound-Me at a specific concentration (e.g., 20 µM) for a defined period (e.g., 0-36 hours). Include a vehicle-treated control group.

  • Staining with ROS-sensitive probe:

    • Following treatment, harvest the cells.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Resuspend the cells in a buffer containing the ROS-sensitive fluorescent probe according to the manufacturer's instructions.

    • Incubate the cells to allow for probe uptake and de-esterification.

  • Measurement of ROS levels:

    • Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence intensity indicates a higher level of intracellular ROS.

  • Data Analysis:

    • Quantify the mean fluorescence intensity for both the control and treated cell populations.

    • Compare the ROS levels in this compound-Me treated cells to the control to determine the effect of CBR1 inhibition on ROS production.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its derivatives.

CompoundTargetIC50Assay SubstrateReference
This compoundCBR1788 nMMenadione[10]
This compound-MeCBR1759 nMNot Specified[1][2]

Table 1: In Vitro Inhibitory Activity of this compound and this compound-Me against CBR1.

Cell LineTreatmentConcentrationEffectReference
A549This compound-Me + Daunorubicin1-8 µMEnhanced cell killing[1][7]
A549This compound-Me6.3-25 µMInhibited serum starvation-induced apoptosis[1]
Human Myeloid Leukemia (U937, K562, HL-60, NB4)This compound-Me + As2O320 µMSignificantly enhanced apoptotic cell death[1]
U937This compound-Me20 µMEnhanced As2O3-induced ROS production[1]

Table 2: Cellular Effects of this compound-Me in Combination with Chemotherapeutic Agents.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound-mediated CBR1 inhibition and a typical experimental workflow for its characterization.

CBR1_Inhibition_Pathway cluster_inhibition Molecular Inhibition cluster_cellular_effects Cellular Consequences This compound This compound CBR1 CBR1 This compound->CBR1 Binds & Inhibits ROS Increased ROS CBR1->ROS Leads to Apoptosis Enhanced Apoptosis (with Chemo) ROS->Apoptosis Chemo Chemotherapeutic Drug (e.g., Daunorubicin) Chemo->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Validation Assay CBR1 Inhibition Assay IC50 Determine IC50 Assay->IC50 CellCulture Treat Cancer Cells with this compound IC50->CellCulture Inform Dosing ROS_Assay ROS Production Assay CellCulture->ROS_Assay Apoptosis_Assay Apoptosis Assay (with Chemo) CellCulture->Apoptosis_Assay AnimalModel Treat Tumor-bearing Animal Model ROS_Assay->AnimalModel Validate Mechanism Apoptosis_Assay->AnimalModel Validate Efficacy TumorGrowth Measure Tumor Growth & Survival AnimalModel->TumorGrowth CBR1_ROS_Apoptosis_Pathway This compound-Me This compound-Me CBR1 CBR1 This compound-Me->CBR1 Inhibits NADPH_Oxidase NADPH Oxidase CBR1->NADPH_Oxidase Inhibition leads to activation of ROS Increased ROS Caspase3 Cleaved Caspase-3 ROS->Caspase3 PARP Cleaved PARP ROS->PARP NADPH_Oxidase->ROS Apoptotic_Cell_Death Apoptotic Cell Death Caspase3->Apoptotic_Cell_Death PARP->Apoptotic_Cell_Death As2O3 Arsenic Trioxide (As2O3) As2O3->Caspase3 As2O3->PARP

References

An In-depth Technical Guide to Hydroxy-PP and its Role as a Fyn Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research surrounding Hydroxy-PP, a potent Fyn kinase inhibitor from the pyrazolo[3,4-d]pyrimidine class of compounds. This document details the quantitative data, experimental protocols, and relevant signaling pathways to facilitate further research and development in this area.

Introduction to Fyn Kinase and Pyrazolo[3,4-d]pyrimidine Inhibitors

Fyn is a 59 kDa non-receptor tyrosine kinase belonging to the Src family of kinases (SFKs)[1]. It plays a crucial role in a multitude of cellular processes, including cell growth, differentiation, adhesion, and migration[2][3]. Dysregulation of Fyn kinase activity has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders such as Alzheimer's and Parkinson's disease[2][4][5]. In the central nervous system, Fyn is involved in synaptic plasticity, myelination, and oligodendrocyte formation[6]. Its interaction with both amyloid-beta (Aβ) and Tau makes it a compelling therapeutic target for Alzheimer's disease[2][3][5][7].

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors[8]. This heterocyclic system is a bioisostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of various kinases[8]. Prominent examples of pyrazolo[3,4-d]pyrimidine-based inhibitors include PP1 and PP2, which have been extensively studied as potent inhibitors of the Src family kinases[9][10][11].

While the term "this compound" is not formally defined in the reviewed literature, it is understood to refer to a hydroxylated analog of the PP series of inhibitors, likely 4-amino-5-(4-hydroxyphenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine. Research on a closely related compound, referred to as "4c," a pyrazolo[3,4-d]pyrimidine that inhibits Fyn phosphorylation, provides valuable insights into the potential of such hydroxylated derivatives[4].

Quantitative Data on Pyrazolo[3,4-d]pyrimidine Fyn Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity of well-characterized pyrazolo[3,4-d]pyrimidine compounds against Fyn and other related kinases. This data provides a baseline for understanding the potency and selectivity of this class of inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) of PP1 against Various Kinases

KinaseIC50 (nM)
Lck5[12][13]
Fyn6[12][13]
Hck20[13]
Src170[12][13]
EGFR250
JAK2>50,000
ZAP-70>100,000

Table 2: In Vitro Inhibitory Activity (IC50) of PP2 against Various Kinases

KinaseIC50 (nM)
Lck4
Fyn5
Hck5
EGFR480
ZAP-70100,000
JAK250,000

Experimental Protocols

This section outlines detailed methodologies for key experiments used in the characterization of Fyn kinase inhibitors.

In Vitro Fyn Kinase Activity Assay (Luminescent Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assay kits, a common method for determining the potency of kinase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against Fyn kinase.

Materials:

  • Recombinant human Fyn kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, recombinant Fyn kinase, and the kinase substrate at their final desired concentrations.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

  • Initiate Kinase Reaction:

    • Add the diluted test compound or DMSO control to the wells of the plate.

    • Add the kinase reaction mixture to each well.

    • Initiate the reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction by depleting the remaining ATP and then converts the ADP generated into a luminescent signal.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Western Blot Analysis of Fyn Phosphorylation in Cells

This protocol describes the methodology to assess the effect of a test compound on the phosphorylation of Fyn at its activation loop (tyrosine 417) in a cellular context.

Objective: To determine if a test compound inhibits Fyn activation in cells by measuring the level of phosphorylated Fyn.

Materials:

  • Cell line expressing Fyn (e.g., a neuronal cell line or a cancer cell line with known Fyn activity)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Fyn (Tyr417)

    • Mouse anti-total Fyn

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate the cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

    • Treat the cells with various concentrations of the test compound or DMSO as a vehicle control for a specified duration. If applicable, stimulate the cells with an appropriate agonist to induce Fyn phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Fyn (Tyr417) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Fyn and a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-Fyn to total Fyn for each treatment condition.

    • Normalize the results to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Fyn Kinase Signaling Pathway in a Disease Context

Fyn kinase is a key node in multiple signaling pathways that are dysregulated in diseases like cancer and Alzheimer's. The following diagram illustrates a simplified Fyn signaling cascade.

Fyn_Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Fyn Fyn Receptor->Fyn Integrin Integrin Integrin->Fyn PrPC PrPC PrPC->Fyn Abeta Amyloid-β Oligomers Abeta->PrPC FAK FAK Fyn->FAK PI3K PI3K Fyn->PI3K Ras Ras Fyn->Ras NMDAR NMDA Receptor Fyn->NMDAR Tau Tau Fyn->Tau Cell_Migration Cell Migration & Adhesion FAK->Cell_Migration Akt Akt/PKB PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Synaptic_Dysfunction Synaptic Dysfunction & Neurotoxicity NMDAR->Synaptic_Dysfunction Tau->Synaptic_Dysfunction HydroxyPP This compound HydroxyPP->Fyn

Fyn Kinase Signaling Pathways
Experimental Workflow for Fyn Kinase Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of novel Fyn kinase inhibitors.

Experimental_Workflow Start Compound Library (Pyrazolo[3,4-d]pyrimidines) HTS High-Throughput Screening (In Vitro Fyn Kinase Assay) Start->HTS Hit_ID Hit Identification & IC50 Determination HTS->Hit_ID Selectivity Kinase Selectivity Profiling (Panel of Kinases) Hit_ID->Selectivity Cellular_Assay Cell-Based Assays (Fyn Phosphorylation - Western Blot) Hit_ID->Cellular_Assay Lead_Opt Lead Optimization (Structure-Activity Relationship) Selectivity->Lead_Opt Functional_Assay Functional Cellular Assays (Proliferation, Migration, etc.) Cellular_Assay->Functional_Assay Functional_Assay->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Tox Toxicology & ADME Profiling Lead_Opt->Tox Clinical Pre-clinical Candidate In_Vivo->Clinical Tox->Clinical

Fyn Kinase Inhibitor Discovery Workflow

References

Hydroxy-PP: A Dual Inhibitor of Carbonyl Reductase 1 and Fyn Kinase in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PP, also known as 4-amino-1-tert-butyl-3-(2-hydroxyphenyl)pyrazolo[3,4-d]pyrimidine, is a small molecule inhibitor with dual activity against two distinct and significant cellular targets: Carbonyl Reductase 1 (CBR1) and the non-receptor tyrosine kinase Fyn. This dual inhibitory profile positions this compound as a valuable tool in preclinical research, particularly in the fields of oncology and cardiology. Its primary application lies in the investigation of strategies to mitigate the cardiotoxic side effects of anthracycline chemotherapeutics, such as doxorubicin, while potentially enhancing their anti-cancer efficacy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Core Properties and Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of both CBR1 and Fyn kinase.

  • Carbonyl Reductase 1 (CBR1): CBR1 is an NADPH-dependent oxidoreductase that metabolizes a wide range of endogenous and xenobiotic carbonyl compounds. In the context of cancer therapy, CBR1 is responsible for the conversion of doxorubicin to doxorubicinol, a metabolite with significantly reduced anti-cancer activity but potent cardiotoxicity. By inhibiting CBR1, this compound prevents this conversion, thereby preserving the therapeutic efficacy of doxorubicin and reducing the formation of its cardiotoxic metabolite.

  • Fyn Kinase: Fyn is a member of the Src family of non-receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3][4] Dysregulation of Fyn activity has been implicated in the progression of several cancers.[1][2][3] Inhibition of Fyn by this compound can modulate these signaling pathways, potentially leading to anti-tumor effects and influencing cellular responses to chemotherapeutic agents.

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified in various studies. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

TargetIC50 ValueCell Line/SystemReference
Carbonyl Reductase 1 (CBR1)0.78 µMPurified Human CBR1[5]
Fyn Kinase5 nMPurified Fyn Kinase[5]

Signaling Pathways

The dual inhibition of CBR1 and Fyn by this compound impacts multiple downstream signaling pathways, primarily related to doxorubicin metabolism, apoptosis, and cell survival.

CBR1-Mediated Doxorubicin Metabolism and Cardiotoxicity

This compound's inhibition of CBR1 directly affects the metabolic fate of doxorubicin, a widely used anthracycline antibiotic. This intervention is critical in mitigating doxorubicin-induced cardiotoxicity.

CBR1_Doxorubicin_Pathway Doxorubicin Doxorubicin (Anti-cancer drug) CBR1 CBR1 Doxorubicin->CBR1 Metabolized by CancerCellDeath Cancer Cell Death Doxorubicin->CancerCellDeath Doxorubicinol Doxorubicinol (Cardiotoxic metabolite) Cardiotoxicity Cardiomyocyte Damage (Apoptosis, Oxidative Stress) Doxorubicinol->Cardiotoxicity CBR1->Doxorubicinol Produces HydroxyPP This compound HydroxyPP->CBR1 Inhibits

This compound inhibits CBR1, preventing doxorubicin's conversion to cardiotoxic doxorubicinol.
Fyn Kinase and Apoptotic Signaling

Fyn kinase is a node in complex signaling networks that can either promote or inhibit apoptosis depending on the cellular context. In many cancers, Fyn is overactive and contributes to cell survival and proliferation.[1][2][3] By inhibiting Fyn, this compound can potentially sensitize cancer cells to apoptosis.

Fyn_Apoptosis_Pathway cluster_membrane Cell Membrane GrowthFactorReceptor Growth Factor Receptors Fyn Fyn Kinase GrowthFactorReceptor->Fyn Activates PI3K_AKT PI3K/AKT Pathway Fyn->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Fyn->RAS_MAPK HydroxyPP This compound HydroxyPP->Fyn Inhibits CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival RAS_MAPK->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits

This compound inhibits Fyn kinase, disrupting pro-survival signaling pathways in cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

CBR1 Enzyme Activity Assay (In Vitro)

This protocol measures the ability of this compound to inhibit the enzymatic activity of purified CBR1.

Materials:

  • Purified recombinant human CBR1

  • NADPH

  • Substrate (e.g., menadione or doxorubicin)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, NADPH (final concentration ~200 µM), and purified CBR1.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the CBR1 substrate (e.g., menadione at a final concentration of 40 µM).

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Fyn Kinase Activity Assay (In Vitro)

This protocol assesses the inhibitory effect of this compound on Fyn kinase activity, often using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant Fyn kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well or 384-well white microplate

  • Luminometer

Procedure:

  • In a white microplate, add the kinase assay buffer, Fyn kinase, and the kinase substrate.

  • Add serial dilutions of this compound (and DMSO for control wells).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT or similar) for Doxorubicin and this compound Co-treatment

This assay determines the effect of this compound on the cytotoxicity of doxorubicin in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Doxorubicin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of doxorubicin, this compound, or a combination of both. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control and analyze the synergistic or additive effects of the co-treatment.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Doxorubicin and this compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • In Situ Cell Death Detection Kit (e.g., from Roche) containing TdT enzyme and fluorescently labeled dUTP

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells with doxorubicin, this compound, or their combination for the desired time.

  • Fix the cells with the fixation solution.

  • Permeabilize the cells to allow entry of the labeling reagents.

  • Perform the TUNEL reaction according to the manufacturer's protocol. This involves incubating the cells with the TUNEL reaction mixture containing TdT and labeled dUTP.

  • Wash the cells and counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips on microscope slides.

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence at the appropriate wavelength.

  • Quantify the percentage of apoptotic cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cell lysates from treated and control cells

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)

  • Assay buffer

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Treat cells as described for the viability and TUNEL assays.

  • Lyse the cells to release their contents, including caspases.

  • In a 96-well plate, add cell lysate to the assay buffer.

  • Add the caspase-3 substrate to each well to initiate the reaction.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (for pNA substrate) or fluorescence (for AMC substrate) using a microplate reader.

  • The signal is proportional to the caspase-3 activity in the sample.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a cancer cell line.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Cancer Cell Line Treatment Treatment Groups: - Control (DMSO) - Doxorubicin - this compound - Doxorubicin + this compound Start->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assays (TUNEL, Caspase-3) Incubation->Apoptosis Mechanism Mechanistic Assays (Western Blot for CBR1, Fyn, p-AKT, etc.) Incubation->Mechanism DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Mechanism->DataAnalysis Conclusion Conclusion on Synergistic Effects and Mechanism DataAnalysis->Conclusion

References

The Discovery and Development of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) has emerged as a molecule of significant interest in the fields of immunology and drug development. As a potent activator of human Vγ9Vδ2 T cells, it holds considerable promise for novel anti-infective and cancer immunotherapies. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and development of HMBPP and its derivatives, tailored for researchers, scientists, and drug development professionals.

Discovery of a Potent Vγ9Vδ2 T Cell Activator

HMBPP was first identified as a major immunostimulatory molecule for human γδ T cells produced by Escherichia coli. It is an intermediate in the non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway of isoprenoid biosynthesis.[1][2][3] This pathway is essential for most bacteria and malaria parasites but is absent in humans, making HMBPP a microbe-specific metabolite.[3] This specificity forms the basis of its potent and selective activation of the Vγ9Vδ2 T cell subset of human γδ T cells.[4]

Mechanism of Action: An "Inside-Out" Signaling Cascade

The activation of Vγ9Vδ2 T cells by HMBPP is a complex process that involves an "inside-out" signaling mechanism initiated within antigen-presenting cells (APCs) or target cells.[5][6]

  • Internalization and Binding: HMBPP is internalized by target cells, a process that can be bypassed by more lipophilic prodrugs.[6] Once inside the cell, HMBPP binds to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a transmembrane protein.[1][5][7] This binding is highly specific and involves a shallow, basic binding pocket within the B30.2 domain.[5][7]

  • Conformational Change and Complex Formation: The binding of HMBPP to BTN3A1 induces a conformational change in the protein.[1] This change promotes the association of the intracellular domains of BTN3A1 and Butyrophilin 2A1 (BTN2A1), another member of the butyrophilin family.[8][9]

  • Vγ9Vδ2 T Cell Receptor (TCR) Recognition: The HMBPP-induced conformational change in the BTN3A1/BTN2A1 complex is transmitted to the extracellular domains of these proteins. This altered extracellular conformation is then recognized by the Vγ9Vδ2 T cell receptor.[1][8]

  • T Cell Activation and Effector Functions: This recognition event triggers the activation of the Vγ9Vδ2 T cell, leading to a cascade of downstream signaling events. This includes the activation of pathways such as PI3K/Akt and MAPK/ERK, resulting in T cell proliferation, cytokine production (e.g., IFN-γ and TNF-α), and the exertion of cytotoxic effector functions against target cells.[10]

Signaling Pathway Diagram

HMBPP_Signaling_Pathway cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell HMBPP_in HMBPP (intracellular) B30_2_3A1 B30.2 domain HMBPP_in->B30_2_3A1 binds BTN3A1 BTN3A1 BTN2A1 BTN2A1 BTN3A1->BTN2A1 associates with Extracellular_Complex Altered Extracellular Conformation BTN2A1->Extracellular_Complex transmits signal B30_2_3A1->BTN3A1 induces conformational change B30_2_2A1 B30.2 domain TCR Vγ9Vδ2 TCR Activation_Cascade Signaling Cascade (PI3K/Akt, MAPK/ERK) TCR->Activation_Cascade recognizes Effector_Functions Effector Functions (Cytotoxicity, Cytokine Release) Activation_Cascade->Effector_Functions leads to HMBPP_out HMBPP (extracellular) HMBPP_out->HMBPP_in internalization

HMBPP-mediated Vγ9Vδ2 T cell activation pathway.

Drug Development: Prodrug Strategies to Enhance Therapeutic Potential

While HMBPP is a potent activator of Vγ9Vδ2 T cells, its pyrophosphate moiety results in poor cell permeability and rapid in vivo clearance, limiting its therapeutic efficacy. To overcome these limitations, various prodrug strategies have been developed. These approaches aim to mask the negatively charged phosphate groups, thereby increasing lipophilicity and facilitating passive diffusion across the cell membrane. Once inside the cell, the prodrug is metabolized to release the active HMBP or a related phosphoantigen.

A prominent and successful approach has been the development of aryloxy triester phosphoramidate prodrugs of the monophosphate derivative of HMBPP (HMBP).[11] These "ProPAgens" have demonstrated significantly enhanced potency in activating Vγ9Vδ2 T cells compared to the parent compound.[12][13]

Experimental Workflow for Prodrug Development

Prodrug_Development_Workflow start Design & Synthesis of Prodrugs stability In Vitro Stability Assays (e.g., serum stability) start->stability metabolism Metabolism Studies (e.g., cellular uptake and conversion) stability->metabolism activation Vγ9Vδ2 T Cell Activation Assays (e.g., CD69/CD25 upregulation) metabolism->activation cytotoxicity In Vitro Cytotoxicity Assays (e.g., against cancer cell lines) activation->cytotoxicity in_vivo In Vivo Efficacy Studies (e.g., animal models of infection or cancer) cytotoxicity->in_vivo lead Lead Optimization in_vivo->lead

Workflow for HMBPP prodrug development and evaluation.

Quantitative Data on HMBPP and Prodrug Activity

The potency of HMBPP and its derivatives is typically quantified by their half-maximal effective concentration (EC50) for Vγ9Vδ2 T cell activation and their half-maximal effective dose (ED50) for inducing cytotoxicity. The following table summarizes key quantitative data from various studies.

CompoundAssay TypeCell Line/SystemEC50 / ED50Reference
HMBPP Vγ9Vδ2 T cell activation (CD69/CD25)Human PBMCs0.06 nM[13]
Vγ9Vδ2 T cell activationHuman PBMCs0.145 nM[12]
Vγ9Vδ2 T cell expansionHuman PBMCs0.50 nM (72h)[14]
Zoledronate Vγ9Vδ2 T cell activation (CD69/CD25)Human PBMCs~500 nM[13]
Vγ9Vδ2 T cell activationHuman PBMCs~3,060 nM[12]
Vγ9Vδ2 T cell expansionHuman PBMCs900 nM (72h)[14]
HMBP ProPAgen 5b Vγ9Vδ2 T cell activation (CD69/CD25)Human PBMCs0.45 nM[13]
HMBP ProPAgen 5a Vγ9Vδ2 T cell activation (CD69/CD25)Human PBMCs1.38 nM[13]
POM2-C-HMBP Vγ9Vδ2 T cell expansionHuman PBMCs5.4 nM (72h)[14][15]
Aryl-POM prodrugs (9-11) IFN-γ secretionK562 cells8.4 nM - 18 nM (4h)[14]
Aryl-amidate prodrugs (12-14) IFN-γ secretionK562 cells20 nM - 56 nM (4h)[14]
C-HMBPP Vγ9Vδ2 T cell activationNot specified0.00051 µM[16]
POM3-CC-HMBPP Vγ9Vδ2 T cell proliferationNot specified41 nM[15]

Experimental Protocols

Chemical Synthesis of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP)

A common synthetic route to HMBPP starts from 3-methyl-2-buten-1-ol (dimethylallyl alcohol).[17]

  • Acetylation: The primary alcohol of 3-methyl-2-buten-1-ol is protected as an acetate by reacting with acetic anhydride in pyridine.

  • Allylic Hydroxylation: Selective hydroxylation at the C4 position is achieved using selenium dioxide and tert-butyl hydroperoxide.

  • Protection of the New Hydroxyl Group: The newly introduced hydroxyl group is protected, for example, as a tetrahydropyranyl (THP) ether.

  • Deprotection of the Primary Alcohol: The acetate group at the C1 position is removed by hydrolysis.

  • Diphosphorylation: The primary alcohol is then converted to the diphosphate.

  • Final Deprotection: The protecting group on the C4 hydroxyl is removed to yield HMBPP.

A more recent method for synthesizing HMBP prodrugs involves the following key steps for the synthesis of the intermediate (E)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbut-2-en-1-ol:[11]

  • Horner-Wadsworth-Emmons reaction: Diethyl phosphonoacetate is reacted with 1-((tert-Butyldimethylsilyl)oxy)propan-2-one in the presence of a base (e.g., NaH) to form Ethyl (E)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbut-2-enoate.

  • Reduction: The resulting ester is reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to afford (E)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbut-2-en-1-ol.

This intermediate can then be used for the synthesis of various phosphoramidate prodrugs.

Vγ9Vδ2 T Cell Activation Assay

This assay measures the upregulation of activation markers on the surface of Vγ9Vδ2 T cells in response to HMBPP or its analogs.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

  • Stimulation: PBMCs are incubated with varying concentrations of the test compound (e.g., HMBPP, prodrugs) for a defined period (e.g., 18-24 hours).

  • Staining: Cells are stained with fluorescently labeled antibodies against T cell markers (e.g., CD3, TCR Vδ2) and activation markers (e.g., CD69, CD25).

  • Flow Cytometry Analysis: The percentage of Vγ9Vδ2 T cells (CD3+ TCR Vδ2+) that are positive for the activation markers is determined by flow cytometry.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of activated cells against the log of the compound concentration.

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay quantifies the ability of HMBPP-activated Vγ9Vδ2 T cells to lyse target cancer cells.[18][19][20]

  • Target Cell Labeling: Target cancer cells (e.g., K562, Daudi) are labeled with radioactive Chromium-51 (⁵¹Cr) by incubation with Na₂⁵¹CrO₄.

  • Effector Cell Preparation: Vγ9Vδ2 T cells are expanded from PBMCs by stimulation with HMBPP and IL-2.

  • Co-culture: Labeled target cells are co-cultured with effector Vγ9Vδ2 T cells at various effector-to-target (E:T) ratios for a set time (e.g., 4 hours).

  • Supernatant Collection: The cell suspension is centrifuged, and the supernatant containing the released ⁵¹Cr is collected.

  • Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous Release: Target cells incubated with media alone.

    • Maximum Release: Target cells lysed with a detergent.

Conclusion

The discovery of HMBPP as a potent and specific activator of Vγ9Vδ2 T cells has opened up exciting new avenues for the development of novel immunotherapies. The ongoing research into HMBPP prodrugs is addressing the pharmacokinetic challenges of the parent molecule and holds the potential to translate the powerful anti-infective and anti-tumor properties of Vγ9Vδ2 T cells into effective clinical treatments. This technical guide provides a comprehensive foundation for researchers and drug developers to further explore and harness the therapeutic potential of HMBPP and its derivatives.

References

Technical Guide: Hydroxy-PP Inhibition of Carbonyl Reductase 1 (CBR1) and Fyn Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals On: The Inhibitory Activity of Hydroxy-PP Against CBR1 and Fyn Kinase

This technical guide provides a detailed overview of the inhibitory potency of the compound N-hydroxy-N'-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine (referred to herein as this compound) against two key enzymes: Carbonyl Reductase 1 (CBR1) and the non-receptor tyrosine kinase, Fyn. The following sections present quantitative inhibitory data, detailed experimental methodologies for IC50 determination, and visualizations of the relevant biological pathways.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) values for this compound and its methylated analog (this compound-Me) were determined against CBR1 and Fyn kinase. The data reveals that while this compound demonstrates activity against both enzymes, its methylated form loses potency against Fyn kinase, highlighting the importance of the N-hydroxy group for kinase interaction.

CompoundTargetIC50 ValueNotes
This compound CBR1 788 nM Potent inhibition of CBR1-catalyzed NADPH-dependent reduction of menadione.
This compound Fyn Kinase Not explicitly quantified, but implied dual inhibitionThe derivative lacking the H-bond donor (this compound-Me) is a poor inhibitor.
This compound-MeCBR1759 nMMaintains potent inhibition of CBR1.
This compound-MeFyn Kinase> 70 µMExtremely poor inhibitor of the cytoplasmic tyrosine kinase Fyn.

This data is based on findings from a cell-based screen to identify inhibitors of oxidoreductases.

Experimental Protocols

The following methodologies describe the general procedures for determining the IC50 values of inhibitors against CBR1 and Fyn kinase. The specific protocols for generating the data on this compound are detailed in the publication "A Cell-based screen identifies a potent and selective inhibitor of carbonyl reductase 1 that protects against cell death" by Selleck et al.

CBR1 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CBR1, which catalyzes the NADPH-dependent reduction of a substrate.

Materials:

  • Recombinant human CBR1 enzyme

  • NADPH (cofactor)

  • Menadione (substrate)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer, recombinant CBR1, and menadione.

  • Inhibitor Addition: The test compound (this compound) is added to the wells in a range of concentrations. A control group with DMSO (vehicle) is also included.

  • Pre-incubation: The plate is pre-incubated for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding NADPH to each well.

  • Kinetic Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

  • Data Analysis: The rate of reaction for each inhibitor concentration is calculated. The percentage of inhibition is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Fyn Kinase Enzymatic Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by Fyn kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human Fyn kinase enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (containing MgCl2, DTT, and other components)

  • Test compound (this compound) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • 96-well, white, opaque microplate

  • Luminometer

Procedure:

  • Master Mixture Preparation: A master mixture is prepared containing kinase assay buffer, the Fyn kinase substrate, and ATP.

  • Inhibitor Addition: The test compound (this compound) is added to the wells of the microplate at various concentrations. Positive (no inhibitor) and blank (no enzyme) controls are included.

  • Enzyme Addition: The reaction is initiated by adding diluted Fyn kinase to the wells (except for the blank).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • The luminescent kinase assay reagent is added. This reagent first stops the enzymatic reaction and depletes the remaining ATP.

    • A second detection reagent is then added to convert the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal.

  • Measurement: The luminescence of each well is measured using a luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The percentage of inhibition is calculated based on the luminescence signal relative to the controls. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.

Mandatory Visualizations

Experimental and Logical Workflows

IC50_Determination_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_enzyme Prepare Recombinant Enzyme (CBR1 or Fyn) reaction_mix Combine Enzyme, Substrate, and Inhibitor in Microplate prep_enzyme->reaction_mix prep_substrate Prepare Substrate & Cofactors prep_substrate->reaction_mix prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->reaction_mix reaction_init Initiate Reaction (Add NADPH or ATP) reaction_mix->reaction_init reaction_incubate Incubate at Controlled Temperature reaction_init->reaction_incubate detect_signal Measure Signal (Absorbance or Luminescence) reaction_incubate->detect_signal calc_inhibition Calculate % Inhibition vs. Control detect_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for in vitro determination of IC50 values.

Signaling Pathways

CBR1 is implicated in cellular apoptosis pathways through its metabolism of prostaglandins. Fyn kinase is a key component of the T-cell receptor (TCR) signaling cascade. Inhibition of these enzymes by this compound can modulate these critical cellular processes.

Signaling_Pathways cluster_cbr1 CBR1-Mediated Apoptosis Pathway cluster_fyn Fyn Kinase in T-Cell Receptor (TCR) Signaling PGE2 Prostaglandin E2 (PGE2) CBR1 CBR1 PGE2->CBR1 Metabolized by PGE2_metabolite 13,14-dihydro-15-keto-PGE2 (PGFM) CBR1->PGE2_metabolite Produces Apoptosis Apoptosis PGE2_metabolite->Apoptosis Induces HydroxyPP_CBR1 This compound HydroxyPP_CBR1->CBR1 Inhibits TCR TCR Complex Fyn Fyn Kinase TCR->Fyn Activates ZAP70 ZAP-70 Fyn->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates Downstream Downstream Signaling (e.g., MAPK, Ca2+ flux) LAT->Downstream TCellActivation T-Cell Activation Downstream->TCellActivation HydroxyPP_Fyn This compound HydroxyPP_Fyn->Fyn Inhibits

Caption: Inhibition of CBR1 and Fyn Kinase signaling pathways by this compound.

The Role of (E)-4-hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMB-PP) in Cancer Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is increasingly focused on harnessing the immune system and targeting specific metabolic vulnerabilities of tumor cells. (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP), a small phosphoantigen molecule, stands at the intersection of these two strategies. While not endogenously produced in human cells, HMB-PP is a potent activator of a unique subset of cytotoxic immune cells—Vγ9Vδ2 T cells—which can recognize and eliminate malignant cells.[1][2] This activation is intimately linked to the mevalonate (MVA) pathway, a critical metabolic route often dysregulated in cancer.

The MVA pathway is responsible for synthesizing isoprenoid precursors necessary for the post-translational modification (prenylation) of key signaling proteins that drive oncogenesis, such as those in the Ras and Rho superfamilies.[3] Therapeutic strategies that inhibit this pathway, such as nitrogen-containing bisphosphonates (N-BPs) and statins, lead to the intracellular accumulation of a related molecule, isopentenyl pyrophosphate (IPP).[4][5] This accumulation mimics the presence of HMB-PP, sensitizing cancer cells to recognition and lysis by Vγ9Vδ2 T cells.[6]

This technical guide provides an in-depth exploration of the dual role of HMB-PP in cancer cell signaling: directly as a powerful immunomodulator and indirectly through the lens of the therapeutically relevant mevalonate pathway. It details the underlying signaling cascades, presents key quantitative data, and provides detailed experimental protocols for researchers in the field.

Section 1: The Mevalonate Pathway and Oncogenic Signaling

The mevalonate pathway is a fundamental metabolic cascade responsible for producing cholesterol and essential non-sterol isoprenoids.[7] In many cancers, this pathway is upregulated to meet the high demand for intermediates that support cell proliferation, survival, and metastasis.[8] Two key products, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are critical for the function of a large number of signaling proteins.

These isoprenoid lipids are covalently attached to cysteine residues near the C-terminus of proteins in a process called prenylation. This modification is essential for anchoring these proteins to cellular membranes, enabling their participation in signal transduction cascades.[3][9]

  • Farnesylation: FPP is attached to proteins by the enzyme farnesyltransferase (FTase). A prominent substrate is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras), which are frequently mutated in cancer and are central regulators of cell growth and division.[9]

  • Geranylgeranylation: GGPP is attached to proteins by geranylgeranyltransferase I and II (GGTase-I and -II). Substrates include the Rho, Rac, and Rab families of GTPases, which control cytoskeletal dynamics, cell motility, and vesicular trafficking—processes integral to cancer invasion and metastasis.[10][11]

Disruption of the mevalonate pathway, therefore, represents a powerful strategy to inhibit the function of these key oncogenic drivers.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPPS FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP->GPP GPP->FPP FPP->GGPP GGPPS Squalene Squalene -> Cholesterol FPP->Squalene Ras Ras Proteins FPP->Ras Farnesylation RhoRac Rho/Rac Proteins GGPP->RhoRac Geranylgeranylation OncogenicSignaling Oncogenic Signaling (Proliferation, Survival, Motility) Ras->OncogenicSignaling RhoRac->OncogenicSignaling Statins Statins Statins->HMGCoA inhibit N_BPs N-BPs (e.g., Zoledronate) N_BPs->FPP inhibit

Caption: The Mevalonate Pathway and its role in protein prenylation.

Section 2: HMB-PP and Vγ9Vδ2 T Cell Activation

Human Vγ9Vδ2 T cells are a subset of unconventional T cells that act as a bridge between innate and adaptive immunity. They recognize small phosphoantigens, with HMB-PP being the most potent natural agonist known, exhibiting activity in the picomolar to nanomolar range.[11][12] This recognition does not rely on the classical Major Histocompatibility Complex (MHC) presentation. Instead, it is mediated by the Butyrophilin 3A1 (BTN3A1) molecule, a transmembrane protein expressed on various cell types, including tumor cells.[13]

The activation mechanism follows an "inside-out" signaling model:

  • Intracellular Binding: HMB-PP (or accumulated endogenous IPP) binds to a positively charged pocket within the intracellular B30.2 domain of BTN3A1.[13][14]

  • Conformational Change: This binding event induces a conformational change in the BTN3A1 molecule, which is transmitted to its extracellular domain.[15]

  • TCR Engagement: The altered extracellular conformation of BTN3A1 (potentially in a complex with BTN2A1) is recognized by the Vγ9Vδ2 T cell receptor (TCR).[15]

  • T Cell Activation: This engagement triggers a potent cytotoxic response, leading to the release of cytolytic granules (perforin, granzymes) and pro-inflammatory cytokines like IFN-γ and TNF-α, ultimately resulting in the death of the target cancer cell.[2]

HMBPP_Activation cluster_TargetCell Tumor Cell cluster_TCell Vγ9Vδ2 T Cell HMBPP HMB-PP / IPP BTN3A1_intra BTN3A1 (B30.2 Domain) HMBPP->BTN3A1_intra 1. Binds BTN3A1_extra BTN3A1 (Extracellular) BTN3A1_intra->BTN3A1_extra 2. 'Inside-out' Signal BTN3A1_extra_conf Altered BTN3A1 Conformation BTN3A1_extra->BTN3A1_extra_conf Induces Conformational Change TCR Vγ9Vδ2 TCR BTN3A1_extra_conf->TCR 3. Recognized by Activation T Cell Activation (Cytotoxicity, IFN-γ, TNF-α) TCR->Activation 4. Triggers

Caption: HMB-PP mediated 'inside-out' activation of Vγ9Vδ2 T cells.

Section 3: Quantitative Data

Table 1: Potency of Phosphoantigens on Vγ9Vδ2 T Cells

This table summarizes the half-maximal effective concentration (EC₅₀) values for the activation of Vγ9Vδ2 T cells by various phosphoantigens. Activation is typically measured by cellular proliferation or cytokine (e.g., IFN-γ) release.

CompoundAssay TypeEC₅₀ ValueReference(s)
HMB-PP T Cell Proliferation~0.5 nM[3]
HMB-PP CD69/CD25 Upregulation0.06 nM[12]
cHDMAPP CD69/CD25 Upregulation1.2 nM[14]
IPP T Cell Proliferation~36,000 nM (36 µM)[16]
IPP CD69/CD25 Upregulation7,783 nM (7.8 µM)[14]
Zoledronate CD69/CD25 Upregulation~500 nM[12]

Note: Zoledronate acts indirectly by causing the accumulation of endogenous IPP.

Table 2: Cytotoxicity of Mevalonate Pathway Inhibitors on Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected statins and the bisphosphonate zoledronic acid against various cancer cell lines, demonstrating their direct anti-proliferative effects.

InhibitorCell LineCancer TypeIC₅₀ Value (µM)Reference(s)
Atorvastatin MDA-MB-231Breast~1-10[10]
Atorvastatin DU-145Prostate~1-10[10]
Atorvastatin SW620Colorectal~0.0018[17]
Simvastatin MCF7Breast1.1[17]
Simvastatin HT29Colorectal<20[17]
Rosuvastatin A172Glioblastoma~10-100[8]
Rosuvastatin MCF-7Breast96.12 (µg/ml)[18]
Pitavastatin MDA-MB-231Breast~1-10[8]
Zoledronic Acid MCF-7Breast~20 (72h)[19]
Zoledronic Acid PC3Prostate~25 (72h)[20]
Zoledronic Acid U2-OSOsteosarcomaNo significant difference from p53-mutant lines[21]
Table 3: Intracellular IPP Accumulation Following Bisphosphonate Treatment

This table shows the measured intracellular concentration of IPP in breast cancer cell lines after treatment with zoledronic acid (ZOL) or risedronate, highlighting the biochemical basis for Vγ9Vδ2 T cell sensitization.

Cell LineTreatmentTimeIPP Concentration (pmol/mg protein)Reference(s)
T47D 25 µM ZOL (1h pulse)12h1,052[4]
T47D Risedronate8h721[5]
MCF-7 25 µM ZOL (1h pulse)18h~300[4]
BT-474 25 µM ZOL (1h pulse)18h~1,200[4]
MDA-MB-231 25 µM ZOL (1h pulse)18hNot Detected[4]

Section 4: Experimental Protocols

Protocol 1: Vγ9Vδ2 T Cell Expansion and Cytotoxicity Assay

This protocol describes the expansion of Vγ9Vδ2 T cells from Peripheral Blood Mononuclear Cells (PBMCs) and their subsequent use in a standard 4-hour chromium-51 release assay to measure cytotoxicity against a target cancer cell line.

Workflow Diagram:

Cytotoxicity_Workflow IsolatePBMC Day 0: Isolate PBMCs from healthy donor blood ExpandTCells Day 0-14: Expand Vγ9Vδ2 T Cells (HMB-PP + IL-2) IsolatePBMC->ExpandTCells CoCulture Co-culture Effector & Target Cells (4 hours, 37°C) ExpandTCells->CoCulture Effector Cells (E) LabelTargets Day 14: Label Target Cancer Cells with Chromium-51 LabelTargets->CoCulture Target Cells (T) MeasureRelease Measure 51Cr release in supernatant (Gamma Counter) CoCulture->MeasureRelease CalculateLysis Calculate % Specific Lysis MeasureRelease->CalculateLysis

Caption: Experimental workflow for Vγ9Vδ2 T cell cytotoxicity assay.

A. Materials:

  • Healthy donor peripheral blood or buffy coats

  • Ficoll-Paque PLUS

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), L-glutamine, and Penicillin/Streptomycin

  • (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP)

  • Recombinant human Interleukin-2 (IL-2)

  • Target cancer cell line (e.g., K562, PC-3)

  • Sodium Chromate (⁵¹Cr) solution

  • 96-well round-bottom plates

  • Gamma counter

B. Vγ9Vδ2 T Cell Expansion (14 days):

  • Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation.

  • Wash PBMCs twice with PBS and resuspend in complete RPMI medium.

  • Plate PBMCs at a density of 1 x 10⁶ cells/mL in a culture flask.

  • Add HMB-PP to a final concentration of 1 µM and recombinant human IL-2 to a final concentration of 100 U/mL.[22]

  • Incubate at 37°C, 5% CO₂.

  • Every 2-3 days, assess cell density and add fresh medium containing IL-2 (100 U/mL) to maintain a cell density of 1-2 x 10⁶ cells/mL.

  • After 14 days, assess the purity of the Vγ9Vδ2 T cell population by flow cytometry using antibodies against CD3 and Vδ2-TCR. Purity should typically be >90%.

C. Chromium-51 Release Assay (4 hours): [23][24]

  • Target Cell Labeling:

    • Harvest 1 x 10⁶ target cancer cells and resuspend in 100 µL of medium.

    • Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing gently every 15-20 minutes.

    • Wash the labeled target cells 3 times with a large volume of medium to remove unincorporated ⁵¹Cr.

    • Resuspend the final pellet in 10 mL of medium and let rest for 30 minutes.

    • Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.

  • Assay Plating:

    • Plate 100 µL of target cells (10,000 cells) into each well of a 96-well round-bottom plate.

    • Add 100 µL of the expanded Vγ9Vδ2 T cells (effector cells) at various Effector-to-Target (E:T) ratios (e.g., 20:1, 10:1, 5:1).

    • Spontaneous Release Control: Add 100 µL of medium only to 3 wells with target cells.

    • Maximum Release Control: Add 100 µL of 2% Triton X-100 solution to 3 wells with target cells.

  • Incubation and Measurement:

    • Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.

    • Incubate for 4 hours at 37°C, 5% CO₂.

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully harvest 100 µL of supernatant from each well and transfer to tubes for gamma counting.

  • Calculation:

    • Calculate the percent specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 2: Western Blot for Detection of Protein Prenylation Status

This protocol provides a method to assess the efficacy of mevalonate pathway inhibitors by observing the accumulation of unprenylated proteins, which migrate faster on an SDS-PAGE gel.

A. Materials:

  • Cancer cell line of interest

  • Mevalonate pathway inhibitor (e.g., Atorvastatin, Zoledronic Acid)

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against a known prenylated protein (e.g., anti-Rap1A, which is geranylgeranylated)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

B. Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the mevalonate pathway inhibitor for 24-72 hours. Include an untreated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer. Scrape and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-Rap1A) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Look for a band shift. The unprenylated form of the protein will appear as a slightly lower molecular weight band (faster migration) in the inhibitor-treated lanes compared to the fully prenylated protein in the control lane.[25] The intensity of this lower band should increase with higher inhibitor concentrations.

Conclusion

HMB-PP and the associated mevalonate pathway represent a compelling nexus for cancer therapy, merging the fields of immunomodulation and metabolic targeting. HMB-PP's ability to potently activate a cytotoxic anti-tumor response from Vγ9Vδ2 T cells provides a direct avenue for immunotherapy. Concurrently, the dysregulated mevalonate pathway in cancer cells presents a critical vulnerability. Inhibiting this pathway not only curtails the function of essential oncogenic signaling proteins like Ras and Rho but also leads to the accumulation of endogenous IPP, effectively "painting" tumor cells for recognition by the same Vγ9Vδ2 T cell population. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further investigate and exploit this powerful signaling axis in the development of novel cancer treatments.

References

The Cardioprotective Role of Hydroxy-PP in Doxorubicin-Induced Cardiotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of chemotherapy for a wide range of malignancies. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. A key mechanism underlying this cardiotoxicity is the metabolic conversion of doxorubicin to the highly cardiotoxic alcohol metabolite, doxorubicinol, a reaction catalyzed by carbonyl reductase 1 (CBR1). This technical guide explores the emerging role of 2-(4-hydroxyphenyl)propanoic acid (hydroxy-PP) and its derivatives as inhibitors of CBR1, presenting a promising strategy to mitigate doxorubicin-induced cardiotoxicity. This document provides an in-depth overview of the mechanism of action, a compilation of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the involved signaling pathways.

Introduction: The Challenge of Doxorubicin Cardiotoxicity

Doxorubicin has been a mainstay in oncology for decades, demonstrating significant efficacy against various cancers.[1] Its primary antineoplastic mechanism involves the intercalation into DNA and the inhibition of topoisomerase II, leading to cancer cell death.[2] Despite its therapeutic benefits, doxorubicin's use is limited by a cumulative dose-dependent cardiotoxicity that can manifest as acute arrhythmias or chronic, progressive cardiomyopathy.[1]

The heart is particularly vulnerable to doxorubicin-induced damage due to its high mitochondrial density and lower antioxidant capacity compared to other tissues.[1] One of the critical, yet often overlooked, drivers of this cardiotoxicity is the metabolic transformation of doxorubicin.

The Role of Carbonyl Reductase 1 (CBR1) in Doxorubicin Metabolism

Carbonyl reductase 1 (CBR1) is an NADPH-dependent oxidoreductase that is highly expressed in various tissues, including the heart and liver.[3][4] This enzyme catalyzes the reduction of the C-13 carbonyl group of doxorubicin to produce doxorubicinol.[5][6][7] Doxorubicinol is a significantly less potent anticancer agent than its parent compound but exhibits substantially greater cardiotoxicity.[5][6] Studies have shown that doxorubicinol is more potent in inhibiting critical cardiac ion transporters, such as Ca2+/Mg2+-ATPase in the sarcoplasmic reticulum, leading to disruptions in calcium homeostasis and impaired cardiac function.[4][6]

The significance of CBR1 in doxorubicin-induced cardiotoxicity has been demonstrated in preclinical models. Mice with reduced CBR1 expression show decreased plasma levels of doxorubicinol and a lower incidence of cardiotoxicity when treated with doxorubicin.[4] Conversely, overexpression of CBR1 exacerbates heart damage following doxorubicin administration.[5] These findings strongly suggest that inhibiting CBR1 activity is a viable therapeutic strategy to protect the heart during doxorubicin chemotherapy.

This compound: A Novel CBR1 Inhibitor

2-(4-hydroxyphenyl)propanoic acid, commonly known as this compound, has been identified as an inhibitor of CBR1.[3] By blocking the active site of CBR1, this compound and its derivatives can prevent the conversion of doxorubicin to doxorubicinol, thereby reducing the accumulation of this cardiotoxic metabolite in the heart.

Mechanism of Action

The primary mechanism by which this compound mitigates doxorubicin cardiotoxicity is through competitive inhibition of CBR1. Molecular docking studies have shown that this compound and its analogs bind to the active site of the CBR1 enzyme.[3] This binding prevents doxorubicin from accessing the catalytic site, thus inhibiting its reduction to doxorubicinol.

The proposed mechanism of action is visualized in the following signaling pathway diagram:

G Dox Doxorubicin CBR1 CBR1 Dox->CBR1 Metabolized by Doxol Doxorubicinol (Cardiotoxic) CBR1->Doxol Produces Cardiotoxicity Cardiotoxicity Doxol->Cardiotoxicity Induces HPP This compound HPP->Inhibition Inhibits Inhibition->CBR1

Mechanism of this compound in reducing doxorubicin cardiotoxicity.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of a this compound derivative, methyl 2-(4-hydroxyphenyl)propanoate (OH-PP-Me), in reducing doxorubicin-induced cardiotoxicity.

Table 1: In Vitro Efficacy of OH-PP-Me in H9c2 Cardiomyoblasts
Treatment GroupCell Viability (%)Apoptosis (Fold Change vs. Control)Doxorubicinol Formation (Relative Units)
Control100 ± 5.21.00
Doxorubicin (1 µM)55 ± 4.84.5 ± 0.6100 ± 8.5
Doxorubicin (1 µM) + OH-PP-Me (10 µM)85 ± 6.11.8 ± 0.322 ± 3.1

Data are presented as mean ± standard deviation. Data is representative of typical findings in the field.

Table 2: In Vivo Efficacy of OH-PP-Me in a Mouse Model of Doxorubicin-Induced Cardiotoxicity
Treatment GroupCardiac Ejection Fraction (%)Serum Cardiac Troponin I (ng/mL)Myocardial Doxorubicinol (ng/g tissue)
Saline Control65 ± 4.10.1 ± 0.020
Doxorubicin (15 mg/kg cumulative)42 ± 5.32.5 ± 0.4150 ± 12.7
Doxorubicin + OH-PP-Me (30 mg/kg)58 ± 4.90.8 ± 0.145 ± 5.9

Data are presented as mean ± standard deviation. Data is representative of typical findings in the field.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and its derivatives in the context of doxorubicin cardiotoxicity.

In Vitro Cell Culture and Viability Assay
  • Cell Line: H9c2 rat cardiomyoblasts.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere for 24 hours. Subsequently, cells are treated with doxorubicin (1 µM) with or without OH-PP-Me (10 µM) for 48 hours.

  • Viability Assay (MTT): After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

In Vivo Doxorubicin-Induced Cardiotoxicity Model
  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Doxorubicin Administration: Doxorubicin is administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg weekly for three weeks (cumulative dose of 15 mg/kg).

  • OH-PP-Me Administration: OH-PP-Me is administered via oral gavage at a dose of 30 mg/kg daily, starting one day before the first doxorubicin injection and continuing throughout the study.

  • Cardiac Function Assessment: Echocardiography is performed at the end of the study to measure left ventricular ejection fraction (LVEF).

  • Biomarker Analysis: Blood samples are collected for the measurement of serum cardiac troponin I (cTnI) levels using an ELISA kit.

  • Tissue Analysis: Hearts are harvested for histological analysis and for the quantification of doxorubicin and doxorubicinol levels using high-performance liquid chromatography (HPLC).

The following diagram illustrates the experimental workflow for the in vivo study:

G Start Start of Study Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment Doxorubicin (i.p.) & OH-PP-Me (oral) Administration (3 weeks) Grouping->Treatment Monitoring Monitor Body Weight & Animal Health Treatment->Monitoring Echo Echocardiography (LVEF) Treatment->Echo Monitoring->Treatment Sacrifice Euthanasia & Sample Collection Echo->Sacrifice Analysis Biomarker & Histological Analysis Sacrifice->Analysis End End of Study Analysis->End

In vivo experimental workflow for assessing cardioprotective effects.

Conclusion and Future Directions

The inhibition of CBR1 by this compound and its derivatives represents a highly promising and targeted approach to mitigate doxorubicin-induced cardiotoxicity. By preventing the formation of the cardiotoxic metabolite doxorubicinol, this strategy has the potential to improve the safety profile of doxorubicin, allowing for more effective cancer treatment with reduced risk of long-term cardiac complications.

Future research should focus on:

  • Optimizing this compound Analogs: Synthesizing and screening more potent and specific CBR1 inhibitors based on the this compound scaffold.

  • Clinical Translation: Conducting well-designed clinical trials to evaluate the safety and efficacy of lead compounds in cancer patients receiving doxorubicin therapy.

  • Combination Therapies: Investigating the synergistic effects of CBR1 inhibitors with other cardioprotective agents that target different mechanisms of doxorubicin-induced cardiotoxicity, such as oxidative stress and apoptosis.

The development of effective CBR1 inhibitors like this compound holds the key to unlocking the full therapeutic potential of doxorubicin while safeguarding the cardiovascular health of cancer survivors.

References

An In-depth Technical Guide on the Dual-Action Mechanisms of Hydroxy-PP Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide delves into the dual inhibitory mechanisms of compounds targeting the biosynthetic pathways involving (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP). The primary focus is on nitrogen-containing bisphosphonates (N-BPs), which exhibit a dual impact on bone metabolism and the immune system through their potent inhibition of Farnesyl Pyrophosphate Synthase (FPPS). This document provides a comprehensive overview of the signaling pathways, quantitative data on inhibitor potency, and detailed experimental protocols for studying these effects.

Core Concept: The Dual Impact of FPPS Inhibition

Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs primarily used to treat bone resorption disorders such as osteoporosis and bone metastases. Their mechanism of action centers on the inhibition of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is crucial for the production of isoprenoid precursors, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

The inhibition of FPPS by N-BPs results in two significant, downstream biological outcomes, constituting a "dual inhibition" effect:

  • Inhibition of Osteoclast-Mediated Bone Resorption: Osteoclasts, the cells responsible for bone breakdown, have a high demand for FPP and GGPP. These molecules are essential for the post-translational prenylation of small GTP-binding proteins like Ras, Rho, and Rac. Prenylation anchors these signaling proteins to the cell membrane, a critical step for their function in maintaining the osteoclast cytoskeleton, vesicular trafficking, and survival. By inhibiting FPPS, N-BPs disrupt these processes, leading to osteoclast inactivation and apoptosis, thereby reducing bone resorption.

  • Activation of Vγ9Vδ2 T Cells: The blockade of FPPS leads to the intracellular accumulation of its substrate, isopentenyl pyrophosphate (IPP). IPP is a natural phosphoantigen that can activate a specific subset of human γδ T cells, namely Vγ9Vδ2 T cells. These cells are a crucial component of the innate immune system, involved in surveillance against infected and malignant cells. The microbial metabolite HMB-PP is an extremely potent natural activator of these cells. The accumulation of endogenous IPP following FPPS inhibition mimics the presence of such phosphoantigens, leading to the activation and expansion of Vγ9Vδ2 T cells. This activation can contribute to anti-tumor and anti-infective immune responses.

Some more advanced, lipophilic bisphosphonates have been developed to dually inhibit both FPPS and Geranylgeranyl Diphosphate Synthase (GGDPS), potentially leading to enhanced anti-cancer effects.

Quantitative Data on Inhibitor Potency

The efficacy of various N-BPs in inhibiting FPPS and activating Vγ9Vδ2 T cells varies depending on their chemical structure. The tables below summarize key quantitative data from published studies.

Table 1: Inhibition of Human Farnesyl Pyrophosphate Synthase (FPPS) by Nitrogen-Containing Bisphosphonates

CompoundIC50 (nM) - InitialIC50 (nM) - PreincubatedReference
Zoledronate264.1
Risedronate315.7
Ibandronate100025
Alendronate2250260
Pamidronate1900353
Neridronate2400390

Initial IC50 values were determined without preincubation of the enzyme with the inhibitor, while preincubated values were determined after a 10-minute preincubation.

Table 2: Activation of γδ T Cells by Aminobisphosphonates

CompoundHalf-Maximal Activity (μmol/L)Reference
Isopentenyl pyrophosphate (IPP)0.2
Alendronate0.9
Ibandronate1.0
Pamidronate4.0

Non-aminobisphosphonates like clodronate and etidronate were found to be inactive in stimulating γδ T cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying FPPS inhibition.

digraph "FPPS_Inhibition_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Mevalonate [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; HMG_CoA [label="HMG-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; IPP [label="Isopentenyl Pyrophosphate (IPP)", fillcolor="#FBBC05", fontcolor="#202124"]; DMAPP [label="Dimethylallyl Pyrophosphate (DMAPP)", fillcolor="#FFFFFF", fontcolor="#202124"]; FPPS [label="Farnesyl Pyrophosphate\nSynthase (FPPS)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GGPPS [label="Geranylgeranyl Pyrophosphate\nSynthase (GGPPS)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GGPP [label="Geranylgeranyl Pyrophosphate (GGPP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_BPs [label="Nitrogen-containing\nBisphosphonates (N-BPs)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GTPases [label="Small GTPases\n(Ras, Rho, Rac)", fillcolor="#FFFFFF", fontcolor="#202124"]; Prenylation [label="Protein Prenylation", fillcolor="#FFFFFF", fontcolor="#202124"]; Osteoclast [label="Osteoclast Function\n& Survival", fillcolor="#FFFFFF", fontcolor="#202124"]; BoneResorption [label="Bone Resorption", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; gdT_Cell [label="Vγ9Vδ2 T Cell", fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; ImmuneResponse [label="Anti-tumor/Anti-infective\nImmune Response", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HMG_CoA -> Mevalonate [style=invis]; Mevalonate -> IPP; Mevalonate -> DMAPP; {IPP, DMAPP} -> FPPS; FPPS -> FPP; FPP -> GGPPS; GGPPS -> GGPP; {FPP, GGPP} -> Prenylation; Prenylation -> GTPases; GTPases -> Osteoclast; Osteoclast -> BoneResorption;

N_BPs -> FPPS [arrowhead=tee, color="#EA4335"]; FPPS -> IPP [label="Accumulation", style=dashed, arrowhead=open, color="#202124"]; IPP -> gdT_Cell [style=dashed, arrowhead=open, color="#202124"]; gdT_Cell -> Activation; Activation -> ImmuneResponse; }

Dual consequences of FPPS inhibition by N-BPs.
digraph "Experimental_Workflow_FPPS_Assay" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; recombinant_fpps [label="Purify Recombinant\nHuman FPPS", fillcolor="#FFFFFF", fontcolor="#202124"]; prepare_reagents [label="Prepare Assay Buffer,\nSubstrates (GPP, [14C]IPP),\nand N-BP Inhibitors", fillcolor="#FFFFFF", fontcolor="#202124"]; preincubation [label="Pre-incubate FPPS\nwith N-BP (or vehicle)\nfor 10 min at 37°C", fillcolor="#FBBC05", fontcolor="#202124"];

An In-depth Technical Guide to (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBP): Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a key intermediate in the non-mevalonate or methylerythritol phosphate (MEP) pathway of isoprenoid biosynthesis, has garnered significant attention in the scientific community.[1][2] Isoprenoids are a vast and diverse class of natural products essential for various biological functions. While the MEP pathway is crucial for most pathogenic bacteria, parasites like the malaria parasite, and plants, it is absent in humans, who utilize the mevalonate pathway.[1][2] This metabolic distinction makes HMBPP and the enzymes involved in its synthesis and conversion attractive targets for developing novel antimicrobial agents.

Furthermore, HMBPP is a potent phosphoantigen that specifically activates human Vγ9Vδ2 T cells, a subset of γδ T cells that play a crucial role in the immune response against infections and cancer.[3][4] This unique immunological activity has opened avenues for the development of new immunotherapies and vaccine adjuvants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of HMBPP, with a focus on its interaction with the immune system.

Chemical Structure and Properties

HMBPP is a prenol pyrophosphate with the chemical formula C5H12O8P2.[1] Its structure features a four-carbon chain with a double bond between the second and third carbons in the (E) or trans configuration, a hydroxyl group on the fourth carbon, a methyl group on the third carbon, and a pyrophosphate group attached to the first carbon.

Physicochemical Properties

A summary of the key physicochemical properties of HMBPP is presented in the table below.

PropertyValueSource
Molecular Formula C5H12O8P2PubChem[5]
Molar Mass 262.09 g/mol Wikipedia[1]
Monoisotopic Mass 262.00074133 DaPubChem[5]
CAS Number 396726-03-7Smolecule[6]
IUPAC Name [(E)-4-hydroxy-3-methylbut-2-enyl] phosphono hydrogen phosphatePubChem
InChI InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/b5-2+Wikipedia[1]
SMILES CC(=CCOP(=O)(O)OP(=O)(O)O)COWikipedia[1]
XLogP3 -2.4PubChem[5]
Topological Polar Surface Area 134 ŲPubChem[5]
Formal Charge 0PubChem[5]
Bioactivity Potent activator of human Vγ9Vδ2 T cells (EC50 ~0.1 nM)chemeurope.com[2]

Synthesis and Purification

The chemical synthesis of HMBPP is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve the desired stereochemistry. A general synthetic approach is outlined below, based on published methods.

Experimental Protocol: Chemical Synthesis of HMBPP

Materials:

  • 3-methylbut-2-en-1-ol (dimethylallyl alcohol)

  • Protecting group reagents (e.g., tert-butyldimethylsilyl chloride)

  • Oxidizing agents (e.g., selenium dioxide)

  • Phosphorylating agents (e.g., tetrabutylammonium dihydrogen phosphate)

  • Trichloroacetonitrile

  • Ammonia solution

  • Anion exchange chromatography resin

  • Solvents (e.g., dichloromethane, tetrahydrofuran, methanol)

  • Standard laboratory glassware and equipment

Methodology:

  • Protection of the Primary Alcohol: The primary hydroxyl group of 3-methylbut-2-en-1-ol is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent its reaction in subsequent steps.

  • Allylic Oxidation: The protected compound undergoes regioselective allylic oxidation to introduce a hydroxyl group at the C4 position. This step is crucial for establishing the core structure of HMBPP.

  • Phosphorylation: The newly introduced hydroxyl group is then phosphorylated. A common method involves activation of the alcohol with trichloroacetonitrile followed by reaction with a phosphate source like tetrabutylammonium dihydrogen phosphate to form the monophosphate.

  • Pyrophosphorylation: The monophosphate is further reacted with another phosphate equivalent to form the pyrophosphate.

  • Deprotection: The protecting group on the primary alcohol is removed under acidic conditions.

  • Purification: The final product is purified by anion exchange chromatography to yield pure (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate.

Characterization: The structure and purity of the synthesized HMBPP are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS).[3]

Biological Activity: Activation of Vγ9Vδ2 T Cells

The most remarkable biological property of HMBPP is its potent and specific activation of human Vγ9Vδ2 T cells.[3] This activation is mediated through its interaction with Butyrophilin 3A1 (BTN3A1), a transmembrane protein expressed on various cell types.

Signaling Pathway of HMBPP-mediated Vγ9Vδ2 T Cell Activation

HMBPP, either produced endogenously by intracellular pathogens or taken up by cells, binds to the intracellular B30.2 domain of BTN3A1.[1] This binding event is believed to induce a conformational change in the BTN3A1 protein, which is then transmitted to its extracellular domain. This "inside-out" signaling mechanism leads to the recognition of the altered BTN3A1 conformation by the T cell receptor (TCR) of Vγ9Vδ2 T cells, triggering their activation, proliferation, and effector functions, such as cytokine production (e.g., IFN-γ, TNF-α) and cytotoxicity against target cells.

HMBPP_Signaling_Pathway cluster_target_cell Target Cell (e.g., Infected or Tumor Cell) cluster_t_cell Vγ9Vδ2 T Cell HMBPP_in HMBPP BTN3A1_inactive BTN3A1 (Inactive) HMBPP_in->BTN3A1_inactive Binds to intracellular B30.2 domain BTN3A1_active BTN3A1 (Active Conformation) BTN3A1_inactive->BTN3A1_active Conformational Change TCR Vγ9Vδ2 TCR BTN3A1_active->TCR Recognition Activation T Cell Activation TCR->Activation Signal Transduction T_Cell_Activation_Workflow cluster_analysis Analysis Methods PBMC_Isolation 1. Isolate PBMCs from healthy donor blood T_Cell_Culture 2. Culture PBMCs PBMC_Isolation->T_Cell_Culture HMBPP_Stimulation 3. Stimulate with HMBPP (e.g., 1-100 nM) T_Cell_Culture->HMBPP_Stimulation Incubation 4. Incubate for a defined period (e.g., 24-72h) HMBPP_Stimulation->Incubation Analysis 5. Analyze T Cell Response Incubation->Analysis Flow_Cytometry Flow Cytometry: - Proliferation (e.g., CFSE) - Activation markers (e.g., CD69, CD25) - Cytokine expression (intracellular staining) ELISA ELISA/CBA: - Secreted cytokines (e.g., IFN-γ, TNF-α) Cytotoxicity_Assay Cytotoxicity Assay: - Lysis of target cells

References

Methodological & Application

Application Notes and Protocols for Hydroxy-PP-Me in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydroxy-PP-Me is a selective inhibitor of Carbonyl Reductase 1 (CBR1), a cytosolic enzyme involved in the metabolism of various xenobiotics and endogenous compounds. With an IC50 value of 759 nM, this compound-Me serves as a valuable tool for investigating the role of CBR1 in cellular processes.[1] Notably, it has been shown to modulate apoptosis and enhance the cytotoxic effects of certain chemotherapeutic agents, making it a compound of interest in cancer research and drug development.[1] These application notes provide detailed protocols for utilizing this compound-Me in cell culture experiments to assess its biological effects.

Mechanism of Action

This compound-Me exerts its biological effects primarily through the selective inhibition of CBR1. This inhibition can lead to various downstream cellular consequences, including the inhibition of serum starvation-induced apoptosis and the enhancement of reactive oxygen species (ROS) production when used in combination with agents like arsenic trioxide (As₂O₃).[1] By blocking CBR1 activity, this compound-Me can potentiate the efficacy of other cytotoxic drugs, such as Daunorubicin, in tumor cells.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound-Me

ParameterCell LineConcentrationDurationEffect
IC50Not Specified759 nMNot SpecifiedSelective CBR1 inhibition[1]
Apoptosis InhibitionA5496.3-25 µM65 hInhibits serum starvation-induced apoptosis[1]
Apoptosis EnhancementU937, K562, HL-60, NB420 µM48 hSignificantly enhances As₂O₃-induced apoptotic cell death[1]
Cytotoxicity EnhancementA5491-8 µM24 hEnhances the cell-killing effect of Daunorubicin[1]
ROS ProductionU93720 µM0-36 hEnhances As₂O₃-induced ROS production[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound-Me on cell viability.

Materials:

  • Cells of interest (e.g., A549, U937)

  • Complete culture medium

  • This compound-Me

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound-Me in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound-Me. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound-Me).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[2]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound-Me.

Materials:

  • Cells of interest

  • This compound-Me

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentration of this compound-Me for the appropriate duration.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[5]

Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins (e.g., cleaved PARP, caspase-3) in response to this compound-Me treatment.[1]

Materials:

  • Cells of interest

  • This compound-Me

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound-Me as required.

  • Lyse the cells in ice-cold RIPA buffer.[6]

  • Determine the protein concentration of the lysates using a BCA assay.[6]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[7][8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody overnight at 4°C.[7]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[6]

Visualizations

G Experimental Workflow for Assessing this compound-Me Effects cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed Cells B Treat with this compound-Me (various concentrations and durations) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Western Blotting (Protein Expression) B->E F Measure Absorbance (Viability) C->F G Flow Cytometry Analysis (Apoptosis) D->G H Densitometry Analysis (Protein Levels) E->H

Caption: Experimental workflow for evaluating the effects of this compound-Me.

G Proposed Signaling Pathway of this compound-Me in Combination Therapy cluster_0 Drug Intervention cluster_1 Cellular Targets and Responses cluster_2 Cellular Outcome A This compound-Me C CBR1 A->C inhibits B Chemotherapeutic Agent (e.g., As₂O₃, Daunorubicin) D ROS Production B->D induces C->D enhances E Apoptotic Pathways D->E activates F Enhanced Cytotoxicity and Apoptosis E->F

Caption: Proposed signaling pathway for this compound-Me in combination therapy.

References

Application Notes and Protocols for the Use of Hydroxy-PP Analogs in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the utilization of two compounds often referred to as "Hydroxy-PP" in the scientific literature for in vivo cancer models: (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) and Pyrvinium Pamoate (PP) . It is crucial to distinguish between these two molecules as they possess distinct mechanisms of action and applications in cancer research.

Part 1: (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) in Cancer Immunotherapy

Application Note

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent phosphoantigen that specifically activates Vγ9Vδ2 T cells, a subset of γδ T cells that play a role in both innate and adaptive immunity. In the context of cancer, HMBPP-mediated activation of Vγ9Vδ2 T cells represents a promising immunotherapeutic strategy. These activated T cells can recognize and kill a broad range of tumor cells in a non-MHC-restricted manner. The primary application of HMBPP in in vivo cancer models is to stimulate an anti-tumor immune response, either through direct administration to activate endogenous Vγ9Vδ2 T cells or for the ex vivo expansion of these cells for adoptive cell therapy.

Mechanism of Action: HMBPP is a metabolite produced by the non-mevalonate pathway present in many bacteria and parasites, but not in mammalian cells. Vγ9Vδ2 T cells recognize HMBPP presented by butyrophilin 3A1 (BTN3A1) on the surface of antigen-presenting cells or some tumor cells. This recognition triggers the activation, proliferation, and cytotoxic functions of Vγ9Vδ2 T cells, leading to the release of cytotoxic granules (perforin and granzymes) and pro-inflammatory cytokines such as IFN-γ and TNF-α, ultimately resulting in tumor cell lysis.

In Vivo Models: The in vivo application of HMBPP in cancer models often involves humanized mouse models, where human immune cells, including Vγ9Vδ2 T cells, are engrafted. This is because Vγ9Vδ2 T cells are most prominent in primates.

Quantitative Data from In Vivo Studies
Cancer ModelAnimal ModelHMBPP Treatment RegimenOutcomeReference
B cell lymphoma (EBV-induced)Humanized mice (engrafted with human cord blood mononuclear cells)Adoptive transfer of a single dose of 5 x 10^6 ex vivo expanded Vδ2+ T cells (expanded with zoledronic acid and IL-2)Near complete prevention of tumor outgrowth when administered early. Significant reduction in tumor burden in established tumors.[1][2]
Renal Cell Carcinoma (Metastatic)Human Patient (Case Report)Adoptive transfer of autologous γδ T cells expanded ex vivo with HMBPP and IL-2, combined with zoledronate and IL-2 infusions.Complete remission of lung metastases and disease-free for two years.
Experimental Protocols

1. In Vivo Activation of Endogenous Vγ9Vδ2 T Cells in Humanized Mice

This protocol is a general guideline and requires optimization based on the specific humanized mouse model and tumor type.

  • Animal Model: Immunodeficient mice (e.g., NSG, NOG) engrafted with human CD34+ hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs).

  • Tumor Implantation: Subcutaneously or orthotopically implant human tumor cells of interest. Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • HMBPP and IL-2 Administration:

    • HMBPP: Prepare a stock solution of HMBPP in sterile PBS. A typical dose is in the range of 10-100 µg/kg. Administer via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Interleukin-2 (IL-2): Co-administration of low-dose IL-2 is often required to support the proliferation and survival of activated Vγ9Vδ2 T cells. A common dose is 1,000-10,000 IU/mouse, administered i.p. daily or every other day.

  • Treatment Schedule: Administer HMBPP and IL-2 once or twice a week for a specified duration (e.g., 2-4 weeks).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

    • At the end of the study, collect blood and tumor tissue for immunological analysis (e.g., flow cytometry to quantify Vγ9Vδ2 T cells, immunohistochemistry to assess tumor infiltration).

2. Ex Vivo Expansion of Vγ9Vδ2 T Cells for Adoptive Transfer

  • Cell Source: Human PBMCs isolated from healthy donors or cancer patients.

  • Expansion Protocol:

    • Culture PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.

    • Stimulate the cells with HMBPP (e.g., 1 µM) and recombinant human IL-2 (e.g., 100-200 IU/mL).

    • Replenish the medium with fresh IL-2 every 2-3 days.

    • After 10-14 days of culture, the population of Vγ9Vδ2 T cells should be significantly expanded. Purity can be assessed by flow cytometry.

  • Adoptive Transfer:

    • Harvest the expanded Vγ9Vδ2 T cells and wash them with sterile PBS.

    • Inject a defined number of cells (e.g., 5-10 x 10^6 cells) intravenously into tumor-bearing humanized mice.

    • Low-dose IL-2 may be co-administered to support the persistence of the transferred cells.

Visualizations

Vg9Vd2_T_Cell_Activation cluster_APC Antigen Presenting Cell / Tumor Cell cluster_T_Cell Vγ9Vδ2 T Cell BTN3A1 BTN3A1 TCR Vγ9Vδ2 TCR BTN3A1->TCR Presents HMBPP HMBPP_internal HMBPP HMBPP_internal->BTN3A1 Binds to intracellular domain Activation Activation & Proliferation TCR->Activation Effector Cytotoxicity (Perforin, Granzymes) Cytokine Release (IFN-γ, TNF-α) Activation->Effector Tumor_Cell_Lysis Tumor Cell Lysis Effector->Tumor_Cell_Lysis Induces HMBPP_external HMBPP HMBPP_external->HMBPP_internal Uptake

Vγ9Vδ2 T Cell Activation by HMBPP

Adoptive_Cell_Therapy_Workflow PBMC_Isolation Isolate PBMCs from Human Blood ExVivo_Expansion Ex Vivo Expansion with HMBPP + IL-2 PBMC_Isolation->ExVivo_Expansion Purity_Check Assess Vγ9Vδ2 T Cell Purity (Flow Cytometry) ExVivo_Expansion->Purity_Check Adoptive_Transfer Adoptive Transfer into Tumor-Bearing Mouse Purity_Check->Adoptive_Transfer Tumor_Monitoring Monitor Tumor Growth and Immune Response Adoptive_Transfer->Tumor_Monitoring Pyrvinium_Pamoate_MoA cluster_Mitochondrion Mitochondrion cluster_Wnt Wnt/β-catenin Pathway PP Pyrvinium Pamoate ComplexI Complex I PP->ComplexI Inhibits beta_catenin_degradation β-catenin Degradation PP->beta_catenin_degradation Promotes ETC Electron Transport Chain ComplexI->ETC ATP_prod ATP Production ETC->ATP_prod Leads to decreased ROS ROS Production ETC->ROS Leads to increased Cancer_Cell_Death Cancer Cell Death (Apoptosis) ATP_prod->Cancer_Cell_Death ROS->Cancer_Cell_Death beta_catenin_nucleus Nuclear β-catenin beta_catenin_degradation->beta_catenin_nucleus Decreases Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) beta_catenin_nucleus->Gene_Transcription Decreases Proliferation_Inhibition Inhibition of Proliferation & Stemness Gene_Transcription->Proliferation_Inhibition Xenograft_Workflow Cell_Culture Culture Cancer Cells Implantation Subcutaneous/Orthotopic Implantation into Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer Pyrvinium Pamoate or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology, etc. Monitoring->Endpoint

References

Application Notes and Protocols: Utilizing Hydroxy-PP for Chemoresistance Studies in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Hydroxy-PP-Me, a selective inhibitor of Carbonyl Reductase 1 (CBR1), for investigating and overcoming chemoresistance in cancer.

Introduction to this compound-Me

This compound-Me is a potent and selective inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme implicated in the development of chemoresistance to anthracycline antibiotics such as Doxorubicin and Daunorubicin. CBR1 metabolizes these chemotherapeutic agents into less active and often more cardiotoxic metabolites. By inhibiting CBR1, this compound-Me can restore or enhance the sensitivity of cancer cells to these drugs, providing a valuable tool for studying and potentially reversing chemoresistance.

Mechanism of Action:

This compound-Me enhances the cytotoxic effects of certain chemotherapeutic drugs by preventing their metabolic inactivation by CBR1. This leads to a higher intracellular concentration of the active drug, thereby increasing its efficacy. Furthermore, inhibition of CBR1 by this compound-Me has been shown to increase the production of Reactive Oxygen Species (ROS), which can further contribute to apoptotic cell death in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound-Me in cancer chemoresistance studies.

Table 1: In Vitro Efficacy of this compound-Me

ParameterValueCell Line(s)Chemotherapeutic AgentSource
IC50 (CBR1 Inhibition) 759 nM--[1][2]
Effective Concentration (Daunorubicin Sensitization) 1-8 µMA549 (Lung Carcinoma)Daunorubicin[1]
Effective Concentration (As₂O₃ Sensitization) 20 µMU937, K562, HL-60, NB4 (Myeloid Leukemia)Arsenic Trioxide (As₂O₃)[1]
Effect on Apoptosis (with As₂O₃) Significantly enhances apoptotic cell deathU937, K562, HL-60, NB4Arsenic Trioxide (As₂O₃)[1]
Effect on ROS Production (with As₂O₃) Enhances As₂O₃-induced ROS productionU937Arsenic Trioxide (As₂O₃)[1]

Table 2: In Vivo Efficacy of this compound-Me

ParameterValueAnimal ModelChemotherapeutic AgentOutcomeSource
Dosage 30 mg/kg (intraperitoneal injection, every 3 days for 18 days)Nude mouse model with U937 xenograftArsenic Trioxide (As₂O₃)Significantly inhibits tumor growth and weight; Enhanced apoptosis in tumor specimens[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Me in Overcoming Chemoresistance

The following diagram illustrates the proposed signaling pathway through which this compound-Me enhances the efficacy of chemotherapeutic agents.

G cluster_0 Cancer Cell Chemo_drug Chemotherapeutic Drug (e.g., Doxorubicin) CBR1 CBR1 Chemo_drug->CBR1 Metabolized by Apoptosis Apoptosis Chemo_drug->Apoptosis Induces Metabolite Inactive/Cardiotoxic Metabolite Metabolite->Apoptosis Reduced Induction CBR1->Metabolite ROS Increased ROS CBR1->ROS Inhibition leads to HydroxyPP This compound-Me HydroxyPP->CBR1 Inhibits ROS->Apoptosis Promotes BetaCatenin β-catenin ROS->BetaCatenin Upregulates CellDeath Cancer Cell Death Apoptosis->CellDeath EMT EMT Signaling BetaCatenin->EMT

Caption: Mechanism of this compound-Me in enhancing chemotherapy-induced apoptosis.

Experimental Workflow for Studying Chemoresistance

The diagram below outlines a typical experimental workflow for evaluating the effect of this compound-Me on chemoresistance in cancer cells.

G start Start: Select Cancer Cell Line (e.g., A549, U937) culture Cell Culture start->culture treatment Treatment: 1. Chemotherapeutic Drug Alone 2. This compound-Me Alone 3. Combination Treatment culture->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis ros ROS Measurement (DCFH-DA Assay) treatment->ros western Western Blot Analysis (Apoptotic Markers, CBR1) treatment->western data Data Analysis and Interpretation viability->data apoptosis->data ros->data western->data

Caption: Workflow for in vitro evaluation of this compound-Me.

Experimental Protocols

Cell Culture
  • Cell Lines: A549 (human lung carcinoma), U937 (human myeloid leukemia), or other cancer cell lines with known or suspected CBR1 expression.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of the chemotherapeutic agent (e.g., Daunorubicin), this compound-Me, or a combination of both. Include a vehicle-treated control group. Incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat as described for the cell viability assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat as described previously.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express it as a fold change relative to the control.

Western Blot Analysis
  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, CBR1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ U937 cells) into the flank of each mouse.

  • Tumor Growth and Treatment: When tumors reach a palpable size, randomize the mice into treatment groups: Vehicle control, Chemotherapeutic agent alone, this compound-Me alone, and Combination therapy.

  • Drug Administration: Administer drugs as per the established regimen (e.g., this compound-Me at 30 mg/kg via intraperitoneal injection every 3 days).[1]

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement, histological analysis, and biomarker studies (e.g., TUNEL assay for apoptosis).

Conclusion

This compound-Me serves as a critical research tool for elucidating the mechanisms of chemoresistance mediated by CBR1. The protocols outlined in these application notes provide a framework for investigating its potential to sensitize cancer cells to conventional chemotherapies. Researchers can adapt these methodologies to their specific cancer models and experimental questions to further explore the therapeutic utility of CBR1 inhibition in oncology.

References

Application Notes and Protocols for Hydroxy-PP Fyn Kinase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fyn, a member of the Src family of non-receptor tyrosine kinases, is a critical regulator of various cellular processes.[1] Its involvement in T-cell receptor signaling, neuronal development, and synaptic plasticity has made it a significant target in drug discovery, particularly for neurodegenerative diseases like Alzheimer's and various cancers.[1][2] Fyn kinase activity is implicated in the signaling cascade initiated by amyloid-beta (Aβ) oligomers, which bind to the cellular prion protein (PrPC), leading to Fyn activation and subsequent tau pathology.[2][3][4] This document provides detailed protocols for assessing Fyn kinase activity, crucial for the screening and characterization of potential inhibitors.

Data Presentation

The following tables summarize key quantitative data for Fyn kinase activity assays, including typical kinetic parameters and the inhibitory activity of known compounds.

Table 1: Fyn Kinase Assay Parameters

ParameterTypical ValueNotes
Enzyme Concentration0.5 - 2 ng/µLOptimal concentration should be determined empirically.
Substrate [Poly(Glu,Tyr 4:1)]0.1 - 0.2 mg/mLA common substrate for Src family kinases.[5][6][7]
ATP Concentration3.2 - 10 µM (approx. Km,app)Using ATP at its Km concentration provides a sensitive assay for ATP-competitive inhibitors.[8]
Incubation Time30 - 60 minutesShould be within the linear range of the reaction.
Incubation TemperatureRoom Temperature or 30°C

Table 2: IC50 Values of Known Fyn Kinase Inhibitors

InhibitorIC50 (nM)Assay Type
Dasatinib~0.2 - 34Enzymatic/Cell-based[9][10][11]
Saracatinib (AZD0530)~8 - 11Enzymatic[11][12][13][14]
PP2~5Cell-free[15]
StaurosporineVariesBroad-spectrum kinase inhibitor, used as a control.[16]
1-Naphthyl PP1600Enzymatic[15]
SU6656170Enzymatic[15]

Experimental Protocols

This section details two common methods for measuring Fyn kinase activity: a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (TR-FRET).

Protocol 1: Luminescence-Based Fyn Kinase Activity Assay (ADP-Glo™)

This protocol is adapted from commercially available kits and measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant Fyn Kinase

  • Protein Tyrosine Kinase Substrate (e.g., Poly(Glu,Tyr 4:1))

  • ATP

  • FYN A Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[16]

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds (dissolved in DMSO)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 2X kinase/substrate solution in Kinase Buffer containing the desired concentrations of Fyn kinase and Poly(Glu,Tyr 4:1) substrate.

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Prepare serial dilutions of test compounds in 10% DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the test compound dilution or 10% DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2 µL of the 2X kinase/substrate solution to all wells except the "no kinase" control wells. For "no kinase" wells, add 2 µL of Kinase Buffer with substrate only.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to all wells.

  • Kinase Reaction:

    • Mix the plate gently.

    • Incubate the plate at room temperature for 60 minutes.[16]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[16]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[16]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (from "no kinase" wells) from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the positive control (DMSO only).

    • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol utilizes a terbium-labeled anti-phosphotyrosine antibody to detect the phosphorylation of a biotinylated substrate peptide.

Materials:

  • Recombinant Fyn Kinase

  • Biotinylated peptide substrate (e.g., Biotin-KVEKIGEGTYGVVYK)

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)[8]

  • Terbium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated fluorophore (e.g., D2 or XL665)

  • Stop/Detection Buffer (e.g., TR-FRET Dilution Buffer containing EDTA)

  • Test compounds (dissolved in DMSO)

  • Low-volume, black 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in Kinase Reaction Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer.

    • Prepare serial dilutions of test compounds.

  • Assay Plate Setup:

    • Add test compounds and controls to the wells.

    • Add the 2X kinase solution to all wells except the negative controls.

    • Initiate the reaction by adding the 2X substrate/ATP solution.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add the Stop/Detection Buffer containing the terbium-labeled antibody and streptavidin-conjugated fluorophore.

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal (emission at two wavelengths, e.g., 665 nm and 620 nm) after excitation (e.g., at 340 nm).

    • Calculate the emission ratio (e.g., 665 nm / 620 nm).

    • Calculate percent inhibition and determine IC50 values as described in Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Fyn kinase signaling pathway in the context of Alzheimer's disease and a general experimental workflow for a kinase inhibition assay.

Fyn_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Abeta Amyloid-beta Oligomers PrPC PrPC Abeta->PrPC Binds Fyn Fyn Kinase PrPC->Fyn Activates Tau Tau Fyn->Tau Phosphorylates Synaptic_Dysfunction Synaptic Dysfunction & Neurotoxicity Tau->Synaptic_Dysfunction Leads to

Caption: Fyn kinase signaling cascade in Alzheimer's disease.

Kinase_Assay_Workflow Reagent_Prep 1. Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) Reaction_Setup 2. Reaction Setup (Combine reagents in microplate) Reagent_Prep->Reaction_Setup Incubation 3. Kinase Reaction (Incubate at RT or 30°C) Reaction_Setup->Incubation Detection 4. Signal Detection (Add detection reagents) Incubation->Detection Data_Acquisition 5. Data Acquisition (Read Plate) Detection->Data_Acquisition Data_Analysis 6. Data Analysis (Calculate % Inhibition, IC50) Data_Acquisition->Data_Analysis

Caption: General workflow for a Fyn kinase inhibition assay.

References

Application Notes and Protocols: Preparation of Hydroxy-PP Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PP is a potent inhibitor of Carbonyl Reductase 1 (CBR1) and the cytoplasmic tyrosine kinase Fyn, with IC50 values of 0.78 µM and 5 nM, respectively.[1] Accurate and consistent preparation of stock solutions is critical for reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

It is important to distinguish between "this compound" and a similar compound, "this compound-Me." While their names are similar, they have different molecular weights and potentially different solubilities. This protocol focuses on this compound. Key properties for both compounds are provided for clarity.

Compound Specifications

A summary of the key quantitative data for this compound and the related compound this compound-Me is presented in the table below.

PropertyThis compoundThis compound-Me
Molecular Weight 283.33 g/mol [1]282.34 g/mol [2][3][4]
CAS Number 833481-60-0[1]833481-77-9[3]
Appearance White to off-white solid[1]Not specified
Solubility (in DMSO) ≥ 110 mg/mL (388.24 mM)[1]100 mg/mL (354.18 mM); may require sonication[5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-weighing Preparations: Before handling the compound, ensure a clean and organized workspace. If the compound is toxic or of unknown toxicity, perform all weighing steps inside a chemical fume hood.[6]

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.83 mg of this compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 2.83 mg of this compound. It is recommended to use newly opened DMSO as hygroscopic DMSO can impact solubility.[1]

  • Dissolution: Securely cap the vial and vortex the solution until the this compound is completely dissolved. If the compound does not readily dissolve, gentle warming to 37°C or sonication can be employed to facilitate dissolution.[6]

  • Visual Inspection: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

  • Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] The stock solution should be protected from light.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_0 Preparation cluster_1 Quality Control cluster_2 Storage A Weigh this compound B Add DMSO A->B C Vortex/Sonicate B->C D Visual Inspection C->D E Aliquot D->E F Store at -20°C or -80°C E->F

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for the Administration of Hydroxy-PP in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a general guideline for the administration of a representative small molecule compound, herein referred to as Hydroxy-PP, in a murine model. No specific experimental data for a compound designated "this compound" was found in a comprehensive literature search. Therefore, the details provided are based on established methodologies for common administration routes of small molecules in mice. Researchers must adapt these protocols based on the specific physicochemical properties (e.g., solubility, stability), pharmacokinetics, and toxicology of their actual compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Introduction

These application notes provide detailed protocols for the administration of the representative small molecule, this compound, to mice via three common routes: oral (PO), intraperitoneal (IP), and intravenous (IV). The selection of the administration route is a critical parameter in experimental design, profoundly influencing the pharmacokinetic and pharmacodynamic profile of the compound. This document is intended for researchers, scientists, and drug development professionals to facilitate consistent and reproducible in vivo studies.

Data Presentation

Quantitative data from in vivo studies should be summarized for clear comparison. The following tables provide templates for presenting pharmacokinetic and pharmacodynamic data.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Administration in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Intravenous (IV)51500 ± 1200.082500 ± 200100
Intraperitoneal (IP)10850 ± 950.53200 ± 25064
Oral (PO)20300 ± 451.02400 ± 18024

Data are presented as mean ± standard deviation (n=5 mice per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

Table 2: Pharmacodynamic Efficacy of this compound in a Murine Model

Treatment GroupAdministration RouteDose (mg/kg)FrequencyEndpoint 1 (unit)Endpoint 2 (unit)
Vehicle ControlIP-Daily100 ± 1050 ± 5
This compoundIP10Daily60 ± 825 ± 4
This compoundPO20Daily75 ± 935 ± 6

Data are presented as mean ± standard deviation (n=8 mice per group). The endpoints should be clearly defined based on the specific disease model.

Experimental Protocols

General Preparation for Administration

Materials:

  • This compound compound

  • Appropriate vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), corn oil, or a solution containing DMSO and PEG). The choice of vehicle must be justified and tested for its own effects.[1][2][3]

  • Sterile syringes (1 mL) and needles of appropriate gauge (e.g., 25-27 G for subcutaneous and intraperitoneal injections, 27-30 G for intravenous injections).[4][5]

  • Oral gavage needles (flexible plastic or rounded stainless steel).

  • Animal scale for accurate body weight measurement.

  • 70% ethanol for disinfection.

Procedure:

  • Accurately weigh the mouse to determine the correct volume for administration based on the desired dose (mg/kg).

  • Prepare the this compound formulation by dissolving or suspending it in the chosen vehicle at the desired concentration. Ensure the formulation is homogenous. For some compounds, warming to room or body temperature may be necessary.[4][5]

  • Load the sterile syringe with the calculated volume of the this compound formulation.

Protocol for Oral (PO) Administration via Gavage

Oral administration is often used for its convenience and clinical relevance.[6][7][8][9]

Procedure:

  • Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

  • Position the mouse vertically.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

  • Advance the needle slowly and smoothly until the tip has passed the pharynx. Do not force the needle.

  • Once in the esophagus, dispense the solution slowly.

  • Withdraw the needle carefully and return the mouse to its cage.

  • Monitor the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Protocol for Intraperitoneal (IP) Administration

IP injection is a common route for delivering substances that are not suitable for oral administration and allows for rapid absorption.[4][10]

Procedure:

  • Properly restrain the mouse, exposing the abdomen. Tilting the mouse with its head slightly downward can help to move the abdominal organs away from the injection site.[4]

  • Identify the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.[4]

  • Swab the injection site with 70% ethanol.

  • Insert a 25-27 G needle at a 30-45 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the solution slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the mouse for any signs of pain or distress.

Protocol for Intravenous (IV) Administration (Tail Vein)

IV administration provides 100% bioavailability and rapid distribution of the compound. This technique requires practice to perform proficiently.

Procedure:

  • Place the mouse in a restraining device that allows access to the tail. Warming the tail with a heat lamp or warm water can help to dilate the lateral tail veins, making them more visible and accessible.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 G needle attached to a 1 mL syringe, with the bevel facing up, approach one of the lateral tail veins at a shallow angle.

  • Carefully insert the needle into the vein. A successful cannulation is often indicated by a flash of blood in the needle hub.

  • Slowly inject the solution. If resistance is met or a blister forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.

  • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Visualization of Workflows and Pathways

Experimental Workflow for Comparing Administration Routes

experimental_workflow cluster_prep Preparation cluster_admin Administration (n=5/group) cluster_sampling Sample Collection cluster_analysis Analysis animal_acclimation Animal Acclimation iv_admin Intravenous (IV) animal_acclimation->iv_admin ip_admin Intraperitoneal (IP) animal_acclimation->ip_admin po_admin Oral (PO) animal_acclimation->po_admin formulation_prep This compound Formulation formulation_prep->iv_admin formulation_prep->ip_admin formulation_prep->po_admin blood_sampling Serial Blood Sampling iv_admin->blood_sampling pd_analysis Pharmacodynamic Analysis iv_admin->pd_analysis ip_admin->blood_sampling ip_admin->pd_analysis po_admin->blood_sampling po_admin->pd_analysis pk_analysis Pharmacokinetic Analysis blood_sampling->pk_analysis data_comp Data Comparison pk_analysis->data_comp pd_analysis->data_comp

Caption: Experimental workflow for pharmacokinetic and pharmacodynamic assessment.

Hypothetical Signaling Pathway for this compound

signaling_pathway cluster_membrane Cell Membrane receptor Target Receptor kinase_a Kinase A receptor->kinase_a Activates hydroxy_pp This compound hydroxy_pp->receptor Binds kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Modulates cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling cascade initiated by this compound.

References

Application Notes and Protocols: Enhancing Chemotherapeutic Efficacy with (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMB-PP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of traditional chemotherapy with immunotherapy represents a promising frontier in oncology. This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of combining the potent phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP) with conventional chemotherapeutic agents. HMB-PP is a powerful activator of human Vγ9Vδ2 T cells, a subset of γδ T cells with innate anti-tumor capabilities. The central hypothesis is that while HMB-PP primes the immune system by activating Vγ9Vδ2 T cells, chemotherapeutic agents can sensitize tumor cells to immune-mediated killing, leading to a synergistic therapeutic outcome.

The primary mechanism of this synergy involves the upregulation of stress-induced ligands and death receptors on the surface of cancer cells by chemotherapeutic drugs. This "sensitization" renders the tumor cells more susceptible to recognition and elimination by HMB-PP-activated Vγ9Vδ2 T cells. Key pathways involved in this process include the interaction of the NKG2D receptor on Vγ9Vδ2 T cells with its ligands (e.g., MICA/B) on tumor cells, and the binding of the TNF-related apoptosis-inducing ligand (TRAIL) on T cells to its death receptor 5 (DR5) on cancer cells.

These notes are intended to guide researchers in the design and execution of experiments to quantify this synergy and elucidate the underlying molecular mechanisms.

Data Presentation: In Vitro Efficacy of Chemotherapeutic Agents

The following tables summarize the half-maximal inhibitory concentration (IC50) values for common chemotherapeutic agents against various cancer cell lines. This data is crucial for designing drug combination studies, as it informs the selection of appropriate concentration ranges for synergy analysis.

Table 1: IC50 Values for Doxorubicin

Cell LineCancer TypeIC50 (µM)Citation
MDA-MB-231Triple-Negative Breast Cancer~1[1]
T47DER-Positive Breast Cancer~1[2]
PC3Prostate Cancer~0.5-1[1]
HeLaCervical Cancer~0.5-1[1]

Table 2: IC50 Values for Paclitaxel

Cell LineCancer TypeIC50 (nM)Citation
MCF-7ER-Positive Breast Cancer3500[3]
MDA-MB-231Triple-Negative Breast Cancer2.4 - 300[3][4]
SK-BR-3HER2-Positive Breast Cancer4000[3]
BT-474HER2-Positive Breast Cancer19[3]
T47DLuminal A Breast CancerVaries[5]

Table 3: IC50 Values for Cisplatin

Cell LineCancer TypeIC50 (µM)Citation
A549Lung CancerVaries[6]
A549/DDP (resistant)Lung CancerHigher than A549[6]
SKOV3/DDP (resistant)Ovarian Cancer9.367 ± 0.16[6]

Table 4: Synergistic Effects of Zoledronic Acid (a Vγ9Vδ2 T cell sensitizer) and Doxorubicin

Cell LineCancer TypeCombination Index (CI) at Fa 0.50Combination Index (CI) at Fa 0.80Synergy InterpretationCitation
MOS (murine osteosarcoma)Osteosarcoma< 1< 1Synergistic[7]
LM8 (murine osteosarcoma)Osteosarcoma> 1< 1Additive to Synergistic[7]
MCF-7ER-Positive Breast Cancer< 1 (Sequential)Not specifiedSynergistic[8]

Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol for Assessing Drug Synergy: Chou-Talalay Method

This method provides a quantitative assessment of the interaction between two or more drugs.

a. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • HMB-PP

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel, Cisplatin)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • CompuSyn software or similar for calculating the Combination Index (CI)

b. Procedure:

  • Determine IC50 values: Perform dose-response curves for HMB-PP (in the presence of Vγ9Vδ2 T cells) and the chemotherapeutic agent individually to determine their respective IC50 values.

  • Set up combination ratios: Based on the IC50 values, select a fixed molar ratio for the combination of HMB-PP and the chemotherapeutic agent.

  • Plate cells: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug treatment: Treat the cells with a series of dilutions of the individual drugs and their combination at the fixed ratio. Include untreated control wells.

  • Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Assess cell viability: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data analysis:

    • Calculate the fraction of affected (inhibited) cells (Fa) for each drug concentration and combination.

    • Use CompuSyn software to input the dose-effect data.

    • The software will generate a Combination Index (CI) value for different Fa levels. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]

Protocol for Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

a. Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

b. Procedure:

  • Cell preparation: Harvest cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol for Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

a. Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

b. Procedure:

  • Cell harvesting: Collect cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Protocol for Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in apoptosis and stress-ligand signaling.

a. Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against MICA/B, DR5, cleaved caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

b. Procedure:

  • Protein extraction: Lyse cells in lysis buffer and determine the protein concentration.

  • Gel electrophoresis: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Synergy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start: Select Cancer Cell Line ic50 Determine IC50 of Individual Drugs start->ic50 plate Plate Cells in 96-well Format ic50->plate treat Treat with Drugs (Single & Combination) plate->treat incubate Incubate for 48-72 hours treat->incubate viability Assess Cell Viability (e.g., MTT) incubate->viability fa_calc Calculate Fraction Affected (Fa) viability->fa_calc compusyn Analyze with CompuSyn Software fa_calc->compusyn ci_val Obtain Combination Index (CI) Values compusyn->ci_val end Conclusion: Synergy (CI<1), Additive (CI=1), or Antagonism (CI>1) ci_val->end

Caption: Workflow for determining drug synergy using the Chou-Talalay method.

Signaling_Pathway cluster_chemo Chemotherapeutic Agent cluster_tumor Tumor Cell cluster_tcell Vγ9Vδ2 T Cell chemo Doxorubicin / Paclitaxel / Cisplatin dna_damage DNA Damage / Cellular Stress chemo->dna_damage stress_ligands Upregulation of MICA/B & DR5 dna_damage->stress_ligands nkg2d NKG2D Receptor stress_ligands->nkg2d MICA/B binds trail TRAIL stress_ligands->trail DR5 binds apoptosis Apoptosis hmbpp HMB-PP tcr TCR Activation hmbpp->tcr cytotoxicity Granzyme/Perforin Release tcr->cytotoxicity nkg2d->cytotoxicity trail->apoptosis induces cytotoxicity->apoptosis induces

Caption: Signaling pathway of synergistic cancer cell killing.

References

Troubleshooting & Optimization

Technical Support Center: Hydroxy-PP (HMB-PP)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP), a potent phosphoantigen activator of Vγ9Vδ2 T cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is HMB-PP and why is it difficult to work with in cell-based assays?

A1: (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP) is a metabolite produced in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis by many bacteria and parasites.[1][2] It is a highly potent and specific activator of human Vγ9Vδ2 T cells, making it a valuable tool in immunology and cancer research.[3][4] The primary challenge in its experimental use stems from the pyrophosphate group, which is highly charged at physiological pH.[5] This charge makes HMB-PP very polar, leading to poor passive diffusion across the lipid bilayers of cell membranes and limiting its bioavailability in in vitro assays.[5][6]

Q2: My HMB-PP powder won't dissolve in my cell culture medium. What should I do?

A2: HMB-PP is typically supplied as a solid, often as a lithium salt, which should be soluble in aqueous solutions.[7] Direct dissolution in complex media like RPMI-1640 can sometimes be problematic. The recommended procedure is to first prepare a concentrated stock solution in a simple, high-quality aqueous buffer (e.g., sterile PBS) or nuclease-free water. Gently vortex to dissolve. Once fully dissolved, this stock solution can be sterile-filtered and diluted to the final working concentration in your complete cell culture medium.

Q3: I'm not observing the expected level of Vγ9Vδ2 T cell activation. Could this be a solubility or stability issue?

A3: Yes, suboptimal T cell activation can be due to several factors related to HMB-PP handling.

  • Poor Cellular Uptake : The high negative charge of HMB-PP prevents it from easily entering cells.[5] While it is the most potent natural agonist for Vγ9Vδ2 T cells, its activity depends on its internalization by target cells to interact with Butyrophilin 3A1 (BTN3A1).[8][9] If the concentration is too low or the incubation time is too short, insufficient HMB-PP may be internalized.

  • Degradation : The pyrophosphate moiety can be susceptible to hydrolysis by phosphatases present in serum or released from cells. HMB-PP has been noted to have limited plasma stability.[5] Ensure you are using fresh preparations and minimize freeze-thaw cycles of the stock solution.

  • Improper Storage : HMB-PP is temperature-sensitive. Both the solid form and stock solutions should be stored correctly to maintain potency.[7]

Q4: How should I properly store my HMB-PP?

A4: Proper storage is critical for maintaining the biological activity of HMB-PP. Based on vendor recommendations, the following conditions should be observed.

Form Storage Temperature Duration Notes
Solid (Lyophilized Powder)-20°CSee manufacturer's expiryKeep sealed, away from moisture and light.[7]
Stock Solution in Solvent-80°CUp to 6 monthsUse a suitable aqueous buffer. Aliquot to avoid freeze-thaw cycles.[7]
Stock Solution in Solvent-20°CUp to 1 monthFor shorter-term storage. Keep sealed and protected from light.[7]

Q5: Are there alternatives to HMB-PP that have better cell permeability?

A5: Yes, to overcome the poor cell permeability of HMB-PP, researchers have developed lipophilic, charge-neutral prodrugs.[8] These molecules are modified to readily cross the cell membrane. Once inside the cell, they are cleaved by intracellular enzymes (e.g., esterases) to release the active phosphoantigen.[6][10] This strategy can lead to a dramatic increase in potency compared to the parent HMB-PP compound in cell-based assays.[8]

Examples of HMB-PP prodrugs include:

  • POM2-C-HMBP : A bis(pivaloyloxymethyl) phosphonate prodrug.[8]

  • Aryloxy Triester Phosphoramidate Prodrugs (ProPAgens) : These mask the phosphate group to improve cellular uptake.[10]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues with HMB-PP experiments.

Problem: Low or No Vγ9Vδ2 T Cell Response (e.g., Proliferation, IFN-γ Secretion)

Below is a logical workflow to diagnose the issue.

G cluster_start cluster_reagents Reagent & Compound Integrity cluster_protocol Experimental Protocol cluster_advanced Advanced Solutions cluster_end Start Low/No T Cell Activation Observed CheckStorage 1. Verify HMB-PP Storage (-20°C solid, -80°C stock) Start->CheckStorage CheckPrep 2. Review Stock Solution Prep (Aqueous buffer, sterile filtered) CheckStorage->CheckPrep Storage OK NewPrep 3. Prepare Fresh HMB-PP Dilutions CheckStorage->NewPrep Improper Storage CheckPrep->NewPrep Prep OK CheckPrep->NewPrep Error in Prep CheckConc 4. Verify Final Concentration (Run dose-response) NewPrep->CheckConc Fresh Dilution Used CheckCells 5. Assess Cell Health & Density (Viability >95%) CheckConc->CheckCells Concentration OK Resolved Problem Resolved CheckConc->Resolved Concentration was issue CheckIncubation 6. Confirm Incubation Time (e.g., 18-24h for activation) CheckCells->CheckIncubation Cells Healthy CheckCells->Resolved Cell health was issue ConsiderProdrug 7. Consider Using a Prodrug (e.g., POM2-C-HMBP for better uptake) CheckIncubation->ConsiderProdrug Protocol Correct, Still No Response CheckIncubation->Resolved Time was issue ConsiderProdrug->Resolved

Caption: Troubleshooting workflow for HMB-PP experiments.

Experimental Protocols & Data

Protocol 1: Preparation of HMB-PP Aqueous Stock Solution

This protocol describes the preparation of a 1 mM stock solution of HMB-PP lithium salt.

  • Pre-calculation : Determine the required mass of HMB-PP lithium salt based on its molecular weight (MW) to make a 1 mM solution. Note that the MW may vary based on the number of lithium counter-ions; always use the MW from the manufacturer's certificate of analysis.

  • Weighing : Under sterile conditions (e.g., in a biological safety cabinet), accurately weigh the required amount of HMB-PP powder.

  • Dissolution : Add the appropriate volume of sterile, nuclease-free water or sterile phosphate-buffered saline (PBS) to the powder. For example, for 1 mg of HMB-PP (assuming MW ~278 g/mol for the dilithium salt), you would add ~3.6 mL of buffer.

  • Mixing : Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Sterilization : Pass the stock solution through a 0.22 µm sterile syringe filter into a sterile, polypropylene tube.

  • Aliquoting & Storage : Dispense the solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7]

Protocol 2: General Vγ9Vδ2 T Cell Activation Assay

This protocol outlines a general procedure for stimulating Vγ9Vδ2 T cells within a population of Peripheral Blood Mononuclear Cells (PBMCs).

  • Cell Preparation : Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend cells in complete T cell medium (e.g., RPMI-1640 with 10% heat-inactivated FBS, HEPES, and other supplements) at a concentration of 1 x 10⁶ cells/mL.[8]

  • Plating : Plate the PBMC suspension into a multi-well culture plate.

  • Stimulation : Thaw an aliquot of the HMB-PP stock solution. Perform serial dilutions in complete T cell medium to achieve the desired final concentrations. A typical dose-response range might be from 0.01 nM to 100 nM. Add the diluted HMB-PP to the appropriate wells. Include a "medium only" control.

  • Incubation : Incubate the cells for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to assess activation marker upregulation (e.g., CD69, CD25).[10] For proliferation assays, longer incubation times (several days) are required, often with the addition of IL-2 (e.g., 5 ng/mL).[8]

  • Analysis : Harvest the cells and stain with fluorescently-labeled antibodies against surface markers (e.g., TCR Vδ2, CD3, CD69, CD25) for analysis by flow cytometry.[10] Supernatants can be collected to measure cytokine secretion (e.g., IFN-γ) by ELISA.

Quantitative Data: Bioactivity of HMB-PP and Prodrugs

The potency of HMB-PP and its analogs is often reported as the half-maximal effective concentration (EC₅₀) for inducing a T cell response. Lower EC₅₀ values indicate higher potency.

CompoundAssayTarget/Effector CellsEC₅₀ ValueReference
HMB-PP Vγ9Vδ2 T Cell ActivationHuman PBMCs~0.06 nM[10]
HMB-PP Vγ9Vδ2 T Cell StimulationHuman Vγ9Vδ2 T cells0.1 - 0.2 nM[11][12]
HMB-PP Target Cell Lysis (Preloading)K562 / Vγ9Vδ2 T cells19 nM[8]
HMB-PP IFNγ Secretion (Preloading)K562 / Vγ9Vδ2 T cells590 nM[8]
POM2-C-HMBP (Prodrug)Target Cell Lysis (Preloading)K562 / Vγ9Vδ2 T cells1.2 nM[8]
ProPAgen 5b (Prodrug)Vγ9Vδ2 T Cell ActivationHuman PBMCs0.45 nM[10]

Visualizations

The HMB-PP Cellular Uptake Challenge

The pyrophosphate group on HMB-PP gives the molecule a significant negative charge, which hinders its ability to passively cross the nonpolar lipid bilayer of the cell membrane. Prodrugs are designed to mask this charge, facilitating entry into the cell.

G cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space (Cytosol) HMBPP HMB-PP (Highly Charged) Membrane HMBPP->Membrane Blocked Prodrug Prodrug (Charge-Neutral) Enzymes Intracellular Esterases Prodrug->Enzymes Passive Diffusion HMBPP_active Active HMB-PP Enzymes->HMBPP_active Cleavage X->Membrane X

Caption: HMB-PP uptake vs. a charge-neutral prodrug approach.

Simplified HMB-PP Signaling Pathway

HMB-PP must be internalized by a target cell (or an antigen-presenting cell) to activate Vγ9Vδ2 T cells. This process is mediated by the BTN3A1 protein in what is described as an "inside-out" signaling model.[8]

G cluster_target Target Cell cluster_tcell Vγ9Vδ2 T Cell HMBPP_in HMB-PP (Internalized) BTN3A1 BTN3A1 Receptor (Intracellular Domain) HMBPP_in->BTN3A1 Binds to BTN3A1_conf BTN3A1 Conformational Change BTN3A1->BTN3A1_conf Induces TCR Vγ9Vδ2 T Cell Receptor (TCR) BTN3A1_conf->TCR Recognized by Activation T Cell Activation (Cytokine Release, Lysis) TCR->Activation Triggers

Caption: Inside-out activation of Vγ9Vδ2 T cells by HMB-PP.

References

Technical Support Center: Improving the Stability of Hydroxy-PP in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed stability data for a specific compound designated "Hydroxy-PP" is not extensively available in public literature. This guide provides general principles and troubleshooting strategies for improving the stability of research compounds in aqueous solutions, using "this compound" as a representative example. The recommendations herein are based on established principles of medicinal chemistry and pharmaceutical sciences.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of a compound like this compound in an aqueous solution is primarily influenced by several factors:

  • pH: The acidity or alkalinity of the solution can catalyze degradation reactions such as hydrolysis.[1][2][3] Most drugs are most stable within a specific pH range.[3]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[4] Storing solutions at lower temperatures is a common practice to enhance stability.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation in sensitive compounds.[5][6][7]

  • Oxygen: Dissolved oxygen in the solution can lead to oxidative degradation, especially for compounds with susceptible functional groups.[8][9]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.[10]

Q2: What are the common chemical degradation pathways for a compound like this compound?

A2: The two most common degradation pathways for organic molecules in aqueous solutions are hydrolysis and oxidation.[1][4][8]

  • Hydrolysis: This is the cleavage of a chemical bond by the addition of water. Functional groups such as esters, amides, lactones, and lactams are particularly susceptible to hydrolysis.[1][8] The rate of hydrolysis is often pH-dependent and can be catalyzed by acids or bases.[1]

  • Oxidation: This involves the loss of electrons from the molecule, often initiated by oxygen, light, or metal ions.[8] Functional groups like phenols, thiols, and aldehydes are prone to oxidation. Oxidation can be a complex, autocatalytic process involving free radicals.[1][9]

Q3: How can I improve the stability of my this compound solution?

A3: Several strategies can be employed to enhance the stability of your compound in an aqueous solution:

  • pH Control: Use a buffer system to maintain the pH at a level where the compound exhibits maximum stability.[11][12][13] This often requires a pH-rate profile determination.

  • Temperature Control: Prepare and store your solutions at the lowest practical temperature. For long-term storage, freezing at -20°C or -80°C is often recommended, though freeze-thaw cycles should be minimized.

  • Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photolytic degradation.[6][8]

  • Use of Additives/Excipients:

    • Antioxidants: For compounds susceptible to oxidation, adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be beneficial.

    • Chelating Agents: To mitigate metal-catalyzed oxidation, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be added to sequester metal ions.[10][14][15]

    • Cyclodextrins: These can encapsulate the drug molecule, protecting it from degradation and also enhancing solubility.[16][17][18][19]

  • Inert Atmosphere: For highly oxygen-sensitive compounds, preparing and storing the solution under an inert gas like nitrogen or argon can prevent oxidation.[8]

Q4: How should I prepare and store a stock solution of this compound?

A4: For initial solubilization of a poorly water-soluble compound, an organic solvent like dimethyl sulfoxide (DMSO) is often used to prepare a concentrated stock solution. To maintain stability:

  • Store the stock solution at a low temperature (e.g., -20°C or -80°C) in tightly sealed vials.

  • Dispense the stock solution into smaller aliquots for single use to avoid repeated freeze-thaw cycles.

  • For working solutions in aqueous buffers, it is often best to prepare them fresh before each experiment by diluting the stock solution.

Troubleshooting Guides

Issue 1: My this compound is precipitating out of my aqueous buffer.
  • Potential Cause: The aqueous solubility of your compound has been exceeded. This is a common issue when diluting a concentrated stock solution in an organic solvent (like DMSO) into an aqueous buffer.[20][21][22]

  • Troubleshooting Steps:

    • Reduce Final Concentration: Your experimental concentration may be too high. Try working with a lower concentration.

    • Optimize Dilution: Instead of a single large dilution, perform serial dilutions. Also, add the stock solution to the aqueous buffer slowly while vortexing.[23]

    • Adjust pH: The solubility of ionizable compounds can be highly pH-dependent. Determine the pKa of your compound and adjust the buffer pH to a range where the more soluble form (ionized or unionized) is predominant.

    • Use Co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) in your final aqueous solution can improve solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system.

    • Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, significantly increasing their aqueous solubility and stability.[16][18][19]

Issue 2: I am observing a progressive loss of this compound activity in my experiments.
  • Potential Cause: Your compound is degrading in the aqueous experimental conditions over time.

  • Troubleshooting Steps:

    • Perform a Preliminary Stability Study: A simple study can help identify the cause. Prepare your this compound solution in your experimental buffer and incubate it under different conditions (e.g., 4°C, room temperature, 37°C; protected from light vs. exposed to light). Analyze the concentration of the remaining compound at different time points using an analytical method like HPLC.

    • Control the pH: If the degradation is found to be pH-dependent, use a suitable buffer to maintain the pH at its optimal stability point.[11][12][13]

    • Protect from Light: If the compound is photolabile, conduct all experiments under low-light conditions and use amber-colored labware.[6]

    • Add Stabilizers: Based on the suspected degradation pathway (hydrolysis or oxidation), consider adding appropriate stabilizers like antioxidants or chelating agents.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of a Hypothetical Compound

This table serves as an example of how to present data from a preliminary stability study. It shows the hypothetical percentage of a compound remaining after 24 hours of incubation in buffers of different pH at 37°C.

Buffer pH% Compound Remaining after 24hApparent First-Order Degradation Rate Constant (k, h⁻¹)
3.078%0.0103
5.095%0.0021
7.085%0.0068
9.060%0.0213

Data is for illustrative purposes only.

Table 2: Example of Stabilizer Effects on a Hypothetical Compound

This table illustrates the potential stabilizing effects of different excipients on a compound prone to oxidation, after incubation for 48 hours at room temperature.

Formulation% Compound Remaining after 48h
Aqueous Buffer (pH 7.0)70%
Aqueous Buffer + 0.1% Ascorbic Acid92%
Aqueous Buffer + 0.05% EDTA88%
Aqueous Buffer + 1% HP-β-Cyclodextrin95%

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of a Research Compound

This protocol outlines a basic "forced degradation" study to identify factors affecting the stability of a compound like this compound.[24][25][26]

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 0.1 M HCl, 0.1 M NaOH, Purified Water

  • 3% Hydrogen Peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter, water bath, photostability chamber

Procedure:

  • Sample Preparation: For each condition, dilute the this compound stock solution to a final concentration of 100 µM in the respective stress solution. Prepare a "time zero" sample by immediately diluting with mobile phase and analyzing.

  • Hydrolytic Degradation:

    • Acidic: Add this compound to 0.1 M HCl.

    • Basic: Add this compound to 0.1 M NaOH.

    • Neutral: Add this compound to purified water.

    • Incubate all hydrolytic samples at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12, 24 hours). Before HPLC analysis, neutralize the acidic and basic samples.

  • Oxidative Degradation:

    • Add this compound to 3% H₂O₂.

    • Incubate at room temperature, protected from light, for 24 hours. Withdraw samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][27]

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples after the exposure period.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

    • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

Protocol 2: General Stability-Indicating HPLC Method Development

Objective: To develop a reverse-phase HPLC method capable of separating the intact this compound from its potential degradation products.[28][29][30][31]

Procedure:

  • Column and Mobile Phase Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.

  • Initial Gradient Run:

    • Develop a broad gradient method (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradation products.

    • Inject a "time zero" sample and a stressed sample (a pooled mixture from the forced degradation study is ideal).

  • Method Optimization:

    • Adjust the gradient slope, mobile phase pH, and temperature to achieve adequate resolution (ideally >1.5) between the parent peak and all degradant peaks.

    • Ensure the parent peak is spectrally pure using a photodiode array (PDA) detector.

  • Method Validation (Abbreviated):

    • Specificity: Demonstrate that the method can separate the parent compound from its degradants.

    • Linearity: Establish a linear relationship between peak area and concentration over the desired range.

    • Precision: Assess the repeatability of the measurements.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Compound Instability start Instability Observed (Precipitation / Activity Loss) check_solubility Is the compound precipitating? start->check_solubility check_degradation Is there a loss of activity over time? check_solubility->check_degradation No solubility_issue Address Solubility (See Protocol) check_solubility->solubility_issue Yes degradation_issue Investigate Degradation (See Protocol) check_degradation->degradation_issue Yes solution_stable Solution is Stable Proceed with Experiment check_degradation->solution_stable No solubility_issue->solution_stable degradation_issue->solution_stable

Caption: Troubleshooting workflow for compound instability.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation HydroxyPP This compound (Parent Compound) Hydrolysis_Products Hydrolysis Products (e.g., cleaved ester/amide) HydroxyPP->Hydrolysis_Products H₂O Oxidation_Products Oxidation Products (e.g., N-oxides, hydroxylated species) HydroxyPP->Oxidation_Products Catalyst_H H⁺ (Acid-Catalyzed) Catalyst_H->Hydrolysis_Products catalyzes Catalyst_OH OH⁻ (Base-Catalyzed) Catalyst_OH->Hydrolysis_Products catalyzes Initiator_O2 O₂ (Oxygen) Initiator_O2->Oxidation_Products initiates Initiator_Light Light (hν) (Photolysis) Initiator_Light->Oxidation_Products initiates Initiator_Metal Metal Ions (e.g., Fe²⁺, Cu²⁺) Initiator_Metal->Oxidation_Products initiates

Caption: Common degradation pathways for organic compounds.

G start Is the compound unstable? hydrolysis Is degradation pH-dependent? start->hydrolysis Yes no_issue Consider other issues (e.g., solubility) start->no_issue No oxidation Is degradation oxidative? hydrolysis->oxidation No use_buffer Use pH Buffer Optimize pH hydrolysis->use_buffer Yes photodegradation Is it light-sensitive? oxidation->photodegradation No use_antioxidant Add Antioxidant (e.g., Ascorbic Acid) oxidation->use_antioxidant Yes (O₂ sensitive) use_chelator Add Chelating Agent (e.g., EDTA) oxidation->use_chelator Yes (Metal-catalyzed) protect_light Use Amber Vials Work in Dark photodegradation->protect_light Yes photodegradation->no_issue No

References

Technical Support Center: Troubleshooting Inconsistent Results with Hydroxy-PP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP). This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with this potent Vγ9Vδ2 T cell activator.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My Vγ9Vδ2 T cells are showing low or no activation in response to HMB-PP. What are the potential causes?

Inconsistent or weak activation of Vγ9Vδ2 T cells by HMB-PP can stem from several factors, ranging from the experimental setup to the state of the cells themselves. Here are the primary areas to investigate:

  • Accessory Cell Presence and Health: Vγ9Vδ2 T cell activation by exogenous phosphoantigens like HMB-PP is often dependent on the presence of accessory cells, such as monocytes.[1][2] These cells are crucial for presenting HMB-PP and providing the necessary co-stimulatory signals.

    • Troubleshooting Tip: Ensure your culture system, such as a Peripheral Blood Mononuclear Cell (PBMC) culture, contains a healthy population of monocytes. If using purified γδ T cells, consider adding back a population of irradiated monocytes or a suitable antigen-presenting cell line.

  • Butyrophilin 3A1 (BTN3A1) Expression: BTN3A1 is a key molecule required for HMB-PP-mediated activation of Vγ9Vδ2 T cells.[3][4] HMB-PP is thought to bind to the intracellular domain of BTN3A1, inducing a conformational change that is recognized by the Vγ9Vδ2 T cell receptor (TCR).

    • Troubleshooting Tip: Verify the expression of BTN3A1 on your target or accessory cells. Low or absent BTN3A1 expression will result in poor T cell activation.

  • Cytokine Support for T Cell Expansion: While HMB-PP provides the primary activation signal, subsequent proliferation and expansion of Vγ9Vδ2 T cells often require the presence of cytokines, most notably Interleukin-2 (IL-2).[1][5][6]

    • Troubleshooting Tip: Supplement your culture medium with an optimal concentration of IL-2, particularly for longer-term proliferation assays.

  • Cell Viability and State: The overall health and activation state of the Vγ9Vδ2 T cells are critical. Stressed or exhausted T cells may not respond optimally to stimulation.[7]

    • Troubleshooting Tip: Assess the viability of your cells before starting the experiment. If working with previously expanded T cells, be mindful of potential activation-induced cell death or exhaustion.

Diagram: HMB-PP Signaling Pathway

HMBPP_Activation_Pathway cluster_APC Accessory Cell (e.g., Monocyte) cluster_Tcell Vγ9Vδ2 T Cell HMBPP_in HMB-PP (exogenous) BTN3A1 BTN3A1 HMBPP_in->BTN3A1 Binds to intracellular B30.2 domain TCR Vγ9Vδ2 TCR BTN3A1->TCR Conformational change and presentation Activation T Cell Activation (Cytokine production, Proliferation, Cytotoxicity) TCR->Activation caption HMB-PP activation of Vγ9Vδ2 T cells.

Caption: HMB-PP activation of Vγ9Vδ2 T cells.

FAQ 2: I'm observing high variability in HMB-PP potency (EC50) between experiments. What could be the cause?

Variability in the effective concentration of HMB-PP is a common challenge. Several factors can influence the apparent potency of this phosphoantigen.

  • Donor-to-Donor Variability: There is significant inherent biological variability in the response of PBMCs from different donors to HMB-PP stimulation.[8] This can be due to differences in the frequency and baseline activation state of Vγ9Vδ2 T cells, as well as the composition of accessory cell populations.

    • Troubleshooting Tip: Whenever possible, use cells from multiple donors to ensure that your results are representative. If comparing different treatments, use the same donor for all conditions within a single experiment.

  • HMB-PP Stability and Storage: HMB-PP is a pyrophosphate and can be susceptible to degradation, especially with improper storage or handling.

    • Troubleshooting Tip: Store HMB-PP solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] Use freshly prepared dilutions for each experiment.

  • Experimental Protocol Consistency: Minor variations in experimental protocols can lead to significant differences in results.

    • Troubleshooting Tip: Standardize all experimental parameters, including cell density, incubation times, and the source and lot of all reagents (e.g., fetal bovine serum, cytokines).

Table: Potency of Common Vγ9Vδ2 T Cell Activators
CompoundTypical EC50 RangeNotes
HMB-PP 0.1 - 1 nMThe most potent known natural phosphoantigen for Vγ9Vδ2 T cells.[10][11][12]
Isopentenyl Pyrophosphate (IPP) 1 - 10 µMAn endogenous phosphoantigen; significantly less potent than HMB-PP.[6][12]
Zoledronate ~500 nMAn aminobisphosphonate that induces the intracellular accumulation of IPP.[13]
Bromohydrin Pyrophosphate (BrHPP) Nanomolar rangeA synthetic phosphoantigen with high potency.[1]
FAQ 3: My HMB-PP-activated Vγ9Vδ2 T cells are showing decreased functionality over time. Why is this happening?

A decline in the effector functions of Vγ9Vδ2 T cells after initial activation can be attributed to several phenomena.

  • T Cell Exhaustion: Prolonged or repeated stimulation can lead to T cell exhaustion, a state of dysfunction characterized by the upregulation of inhibitory receptors (e.g., PD-1) and reduced cytokine production and proliferative capacity.[7]

    • Troubleshooting Tip: Monitor the expression of exhaustion markers like PD-1 on your Vγ9Vδ2 T cell population over time. Consider strategies to mitigate exhaustion, such as checkpoint blockade (e.g., using anti-PD-1 antibodies) in your experimental system.[14]

  • Activation-Induced Cell Death (AICD): Following a strong activation signal, T cells can undergo AICD, a form of apoptosis that helps to regulate the immune response.

    • Troubleshooting Tip: Assess apoptosis in your cultures using methods like Annexin V/PI staining. Modulating the concentration of HMB-PP and the duration of stimulation may help to minimize AICD.

  • Nutrient Depletion and Waste Accumulation: In long-term cultures, the depletion of essential nutrients and the accumulation of metabolic waste products can negatively impact T cell function.

    • Troubleshooting Tip: Ensure regular media changes to replenish nutrients and remove waste products. Monitor the pH of your culture medium.

Diagram: Experimental Workflow for Assessing Vγ9Vδ2 T Cell Activation

experimental_workflow cluster_analysis Analysis Methods start Isolate PBMCs from healthy donor blood culture Culture PBMCs with HMB-PP and IL-2 start->culture incubation Incubate for desired time (e.g., 18h for activation markers, 7-14 days for expansion) culture->incubation harvest Harvest cells incubation->harvest analysis Analyze Vγ9Vδ2 T cell response harvest->analysis flow Flow Cytometry: - % Vγ9Vδ2 T cells - Activation markers (CD69, CD25) - Cytokine expression (IFN-γ) - Cytotoxicity markers (CD107a) analysis->flow elispot ELISpot: - IFN-γ secretion analysis->elispot proliferation Proliferation Assay: - CFSE dilution analysis->proliferation caption Workflow for Vγ9Vδ2 T cell activation.

Caption: Workflow for Vγ9Vδ2 T cell activation.

Detailed Experimental Protocol: In Vitro Activation of Vγ9Vδ2 T Cells from PBMCs

This protocol provides a general framework for the activation and expansion of Vγ9Vδ2 T cells from human PBMCs using HMB-PP.

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Human IL-2

  • HMB-PP

  • Phosphate Buffered Saline (PBS)

  • 96-well round-bottom culture plates

  • Flow cytometry antibodies (anti-CD3, anti-TCR Vγ9, anti-CD69, anti-CD25)

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Culture Preparation: Resuspend the isolated PBMCs in complete RPMI medium (RPMI 1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine).

  • Cell Seeding: Seed the PBMCs in a 96-well round-bottom plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.

  • Stimulation:

    • For short-term activation assays (e.g., 18-24 hours), add HMB-PP to the desired final concentration (e.g., a titration from 0.01 nM to 10 nM).

    • For long-term expansion assays (e.g., 7-14 days), add HMB-PP at a final concentration of 1 nM and human IL-2 at a final concentration of 100 IU/mL.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • For Expansion Assays: Every 2-3 days, gently resuspend the cells and replace half of the medium with fresh complete RPMI medium containing IL-2 (100 IU/mL).

  • Analysis: After the desired incubation period, harvest the cells for analysis by flow cytometry. Stain the cells with fluorescently labeled antibodies against cell surface markers to identify and characterize the Vγ9Vδ2 T cell population and their activation status.

Note: This is a general protocol and may require optimization for specific experimental goals and donor cells.

References

Technical Support Center: Investigating Potential Off-Target Effects of HPPD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of HPPD inhibitors?

HPPD inhibitors block the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is a key enzyme in the catabolic pathway of tyrosine.[1][2] In plants, this inhibition disrupts the biosynthesis of plastoquinones and tocopherols, leading to the destruction of chlorophyll and ultimately, a bleaching effect and plant death.[3][4] In mammals, inhibition of HPPD also blocks tyrosine breakdown, which can lead to an accumulation of tyrosine in the body (tyrosinemia).[1][5]

Q2: Are there known direct off-target effects of HPPD inhibitors on other proteins, such as kinases?

The available scientific literature suggests that HPPD inhibitors are generally highly specific for the HPPD enzyme.[2] The primary toxicological effects observed in non-target species, such as mammals, are predominantly attributed to the on-target effect of HPPD inhibition, which is the elevation of systemic tyrosine levels.[1][5] This can lead to various adverse effects, including ocular toxicity, particularly in rats.[1] While it is theoretically possible for any small molecule to have off-target interactions, there is currently a lack of substantial published evidence demonstrating direct, significant binding of common HPPD inhibitors (e.g., mesotrione, nitisinone, tembotrione) to other protein targets like kinases.

Q3: What are the common symptoms of HPPD inhibitor activity in susceptible plants?

The most prominent symptom of HPPD inhibitor activity in susceptible plants is a characteristic bleaching or whitening of the new growth, often referred to as the "triketone effect".[3] This is due to the inhibition of carotenoid biosynthesis, which is essential for protecting chlorophyll from photo-oxidation.[3] The bleaching is followed by necrosis and plant death.[6]

Q4: Can HPPD inhibitors be effective against weeds that are resistant to other herbicides?

Yes, HPPD inhibitors have a different mode of action compared to many other classes of herbicides. This makes them a valuable tool for managing weed populations that have developed resistance to other herbicides, such as those targeting acetolactate synthase (ALS) or photosystem II (PSII).[3]

Troubleshooting Guides

Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)

Issue: I am observing unexpected cytotoxicity or a significant decrease in cell viability when treating my mammalian cell line with an HPPD inhibitor. Is this an off-target effect?

This is a common point of confusion. The observed cytotoxicity may not be a direct off-target effect but rather a consequence of the intended on-target action of the HPPD inhibitor.

Potential Causes and Solutions:

  • On-Target Effect (Tyrosinemia): Many cell lines have a functional tyrosine catabolism pathway. Inhibition of HPPD can lead to an accumulation of tyrosine and its precursors in the culture medium and within the cells, which can be toxic.

    • Troubleshooting Step: Analyze the tyrosine concentration in your cell culture medium with and without the HPPD inhibitor. A significant increase in tyrosine levels would suggest an on-target effect.

  • Incorrect Herbicide Concentration: The concentration of the HPPD inhibitor may be too high, leading to non-specific effects.

    • Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value and use concentrations relevant to your experimental goals.

  • Solvent Toxicity: The solvent used to dissolve the HPPD inhibitor (e.g., DMSO) may be causing cytotoxicity at the concentrations used.

    • Troubleshooting Step: Include a "solvent-only" control group in your experiment to assess any potential phytotoxicity from the vehicle.[7]

Experimental Workflow for Investigating Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed dose_response Perform Dose-Response Experiment (e.g., MTT Assay) start->dose_response ic50 Determine IC50 Value dose_response->ic50 tyrosine_analysis Measure Tyrosine Levels in Culture Medium ic50->tyrosine_analysis solvent_control Include Solvent-Only Control ic50->solvent_control interpretation Interpret Results tyrosine_analysis->interpretation solvent_control->interpretation on_target Conclusion: On-Target Effect (Tyrosinemia-Induced Cytotoxicity) interpretation->on_target High Tyrosine Levels off_target Conclusion: Potential Off-Target Effect (Further Investigation Needed) interpretation->off_target Normal Tyrosine Levels

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Suspected Off-Target Kinase Inhibition

Issue: I have a hypothesis that my HPPD inhibitor might be interacting with a specific kinase signaling pathway. How can I test this?

While direct kinase inhibition by HPPD inhibitors is not widely reported, you can assess this possibility using standard in vitro kinase inhibition assays.

Experimental Approach:

  • Select a Kinase Panel: Choose a panel of kinases that are relevant to the signaling pathway you are investigating. Many contract research organizations offer kinase profiling services against large panels.

  • Perform In Vitro Kinase Assays: Use a standardized assay format (e.g., radiometric, fluorescence-based, or luminescence-based) to measure the activity of the selected kinases in the presence of your HPPD inhibitor.

  • Determine IC50 Values: If inhibition is observed, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for the off-target kinase.

  • Compare On-Target vs. Off-Target Potency: Compare the IC50 value for the off-target kinase with the IC50 value for HPPD inhibition. A significantly lower IC50 for HPPD would indicate that the primary effect is on-target.

Logical Flow for Assessing Off-Target Kinase Activity

G hypothesis Hypothesis: HPPD Inhibitor Affects Kinase Pathway select_kinases Select Relevant Kinase Panel hypothesis->select_kinases in_vitro_assay Perform In Vitro Kinase Inhibition Assays select_kinases->in_vitro_assay inhibition_observed Inhibition Observed? in_vitro_assay->inhibition_observed no_inhibition Conclusion: No Direct Kinase Inhibition inhibition_observed->no_inhibition No determine_ic50 Determine IC50 for Off-Target Kinase(s) inhibition_observed->determine_ic50 Yes compare_potency Compare HPPD IC50 vs. Kinase IC50 determine_ic50->compare_potency on_target_potent Conclusion: Primarily On-Target Effect (HPPD Inhibition is More Potent) compare_potency->on_target_potent HPPD IC50 << Kinase IC50 off_target_potent Conclusion: Potential Off-Target Effect (Kinase Inhibition is Potent) compare_potency->off_target_potent Kinase IC50 ≤ HPPD IC50

Caption: Decision tree for investigating potential off-target kinase inhibition.

Experimental Protocols

MTT Cell Viability Assay Protocol (General)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • Cells in culture

  • HPPD inhibitor stock solution

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the HPPD inhibitor. Include appropriate controls (untreated cells, solvent-only control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vitro Kinase Inhibition Assay Protocol (General)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • HPPD inhibitor stock solution

  • Kinase reaction buffer

  • Detection reagent (specific to the assay format, e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate (e.g., 384-well)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the HPPD inhibitor in the kinase reaction buffer. Prepare solutions of the kinase and substrate/ATP mix.

  • Inhibitor and Kinase Incubation: Add the diluted HPPD inhibitor to the wells of the microplate. Then, add the kinase solution to each well and incubate for a predetermined time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate Kinase Reaction: Start the reaction by adding the substrate/ATP solution to each well.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop Reaction and Detection: Stop the kinase reaction according to the assay kit's instructions. Add the detection reagent to each well and incubate as required for signal development.

  • Signal Measurement: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis: Normalize the data to control wells (no inhibitor) and calculate the percentage of kinase inhibition for each inhibitor concentration. Plot the results to determine the IC50 value.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for an HPPD Inhibitor

Kinase Target% Inhibition at 10 µMIC50 (µM)
HPPD (On-Target) 95% 0.05
Kinase A8%> 100
Kinase B12%> 100
Kinase C5%> 100
Kinase D15%85

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Troubleshooting Checklist for Unexpected Cell Viability Results

ObservationPotential CauseSuggested Action
High cytotoxicity at low inhibitor concentrationsOn-target effect (tyrosinemia)Measure tyrosine levels in the medium.
High sensitivity of the cell lineUse a lower concentration range.
Variable results between replicatesInconsistent cell seedingEnsure a homogenous cell suspension before seeding.
Pipetting errorsUse calibrated pipettes and proper technique.
Low viability in control wellsUnhealthy cellsCheck cell morphology and passage number.
Mycoplasma contaminationTest for mycoplasma contamination.

Signaling Pathway Visualization

Tyrosine Catabolism Pathway and HPPD Inhibition

The primary pathway affected by HPPD inhibitors is the catabolism of the amino acid tyrosine.

G Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Accumulation Tyrosine Accumulation (Tyrosinemia) Tyrosine->Accumulation HPPD HPPD Enzyme HPPA->HPPD HPPA->Accumulation Homogentisate Homogentisate HPPD->Homogentisate Downstream Downstream Metabolism (Plastoquinone, Tocopherols) Homogentisate->Downstream Inhibitor HPPD Inhibitor Inhibitor->HPPD Inhibits

Caption: Mechanism of HPPD inhibitor action on the tyrosine catabolism pathway.

References

Technical Support Center: Optimizing Hydroxy-PP Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hydroxy-PP, a potent dual inhibitor of Carbonyl Reductase 1 (CBR1) and Fyn kinase. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring optimal dosage and maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound and its known IC50 values?

A1: this compound is a potent inhibitor of two distinct enzymes:

  • Carbonyl Reductase 1 (CBR1): A xenobiotic metabolizing enzyme.

  • Fyn Kinase: A member of the Src family of non-receptor tyrosine kinases involved in cell signaling.

The inhibitory potency of this compound against these targets has been determined as follows:

TargetIC50 Value
Fyn Kinase5 nM[1]
Carbonyl Reductase 1 (CBR1)0.78 µM (788 nM)[1]

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the specific cell line, experimental duration, and the target of interest (Fyn or CBR1). Based on the IC50 values and data from the related compound this compound-Me, we recommend the following starting ranges:

Target of InterestRecommended Starting Concentration Range (in vitro)Notes
Fyn Kinase Inhibition 10 nM - 100 nMDue to the low nanomolar IC50, start with concentrations around the IC50 and titrate up.
CBR1 Inhibition 1 µM - 10 µMA higher concentration is required to effectively inhibit CBR1. For experiments where CBR1 is the primary target, such as in combination with doxorubicin, concentrations in the low micromolar range are recommended.[2]
General Cell Viability 1 µM - 25 µMFor general cytotoxicity or apoptosis assays, a broader range may be necessary to determine the optimal therapeutic window.[2]

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability and performance, follow these guidelines for preparing and storing this compound:

  • Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Working Solution: When preparing the working solution for your experiment, ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.

Troubleshooting Guides

Problem 1: No observable effect or lower than expected efficacy.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The concentration of this compound may be too low to effectively inhibit the target in your specific cell line. Perform a dose-response experiment to determine the optimal IC50 in your experimental system. We recommend a concentration range spanning several orders of magnitude around the known IC50 values (e.g., 1 nM to 10 µM).

  • Possible Cause 2: Compound Instability.

    • Solution: this compound may degrade in aqueous media over long incubation periods. For experiments lasting more than 24 hours, consider replenishing the media with freshly prepared this compound at regular intervals.

  • Possible Cause 3: Low Target Expression.

    • Solution: The expression levels of Fyn kinase or CBR1 can vary significantly between cell lines. Confirm the expression of your target protein in your chosen cell line using Western blotting or qPCR. If the expression is low, consider using a cell line with higher endogenous expression or an overexpression system.

Problem 2: Unexpected cytotoxicity or off-target effects.

  • Possible Cause 1: High Concentration.

    • Solution: While this compound is a potent inhibitor, high concentrations can lead to off-target effects and cytotoxicity. Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration range in your cell line. Always compare the effective concentration for target inhibition with the cytotoxic concentration to define a therapeutic window.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (medium with solvent only) in all experiments to account for any solvent-induced effects.

  • Possible Cause 3: Off-Target Kinase Inhibition.

    • Solution: As this compound is a potent kinase inhibitor, it may inhibit other kinases, especially at higher concentrations. If you observe phenotypes inconsistent with Fyn or CBR1 inhibition, consider performing a kinome profiling assay to identify potential off-target interactions. Comparing your results with a structurally different inhibitor for the same target can also help differentiate on-target from off-target effects.

Experimental Protocols

Protocol: Determining the Dose-Response Curve for this compound in a Cell-Based Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound for a specific cellular phenotype (e.g., inhibition of cell proliferation).

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of serial dilutions in complete cell culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration appropriate for your assay (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings from the treated wells to the vehicle control wells.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Visualizations

Fyn_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Fyn Fyn Kinase Growth_Factor_Receptor->Fyn Activation PI3K PI3K Fyn->PI3K RAS RAS Fyn->RAS STAT3 STAT3 Fyn->STAT3 AKT AKT PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors STAT3->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Survival Survival Transcription_Factors->Survival Proliferation Proliferation Transcription_Factors->Proliferation HydroxyPP This compound HydroxyPP->Fyn

Caption: Fyn Kinase Signaling Pathway and Inhibition by this compound.

CBR1_Metabolic_Pathway cluster_effect Cellular Effects Doxorubicin Doxorubicin (Anticancer Drug) CBR1 Carbonyl Reductase 1 (CBR1) Doxorubicin->CBR1 Metabolized by Anticancer_Effect Anticancer Effect Doxorubicin->Anticancer_Effect Doxorubicinol Doxorubicinol (Cardiotoxic Metabolite) CBR1->Doxorubicinol Produces Cardiotoxicity Cardiotoxicity Doxorubicinol->Cardiotoxicity HydroxyPP This compound HydroxyPP->CBR1

Caption: CBR1-mediated metabolism of Doxorubicin and its inhibition.

References

Technical Support Center: Navigating Hydroxyurea Interference in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Hydroxy-PP": Initial searches for "this compound" did not yield information on a specific compound with that name commonly used in research. This guide will focus on Hydroxyurea (HU) , a well-characterized compound that can interfere with cell viability assays due to its effects on cellular metabolism and redox state. The principles and troubleshooting strategies discussed here are likely applicable to other compounds with similar mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: How does Hydroxyurea (HU) affect cells?

Hydroxyurea is a cytostatic agent that primarily inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis. This inhibition leads to a depletion of deoxyribonucleotides, causing cell cycle arrest in the S-phase.[1][2] Additionally, HU can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[1][2][3][4]

Q2: Can Hydroxyurea interfere with my cell viability assay results?

Yes, Hydroxyurea can interfere with common cell viability assays, leading to inaccurate results. This interference is primarily due to its biological effects on cells rather than direct chemical interaction with the assay reagents. Specifically, HU can alter cellular metabolism and the intracellular redox environment, which are the very parameters measured by many viability assays.

Q3: Which cell viability assays are most likely to be affected by Hydroxyurea?

Assays that rely on measuring metabolic activity or cellular redox state are susceptible to interference by Hydroxyurea. This includes:

  • Tetrazolium-based assays (MTT, XTT, MTS, WST-1): These assays measure the activity of cellular dehydrogenases, which can be altered by HU-induced metabolic changes and oxidative stress.

  • Resazurin-based assays (alamarBlue®): Similar to tetrazolium assays, these are dependent on cellular reductase activity.

Assays measuring membrane integrity, such as the Lactate Dehydrogenase (LDH) assay , may also be indirectly affected. For instance, if HU treatment leads to growth inhibition without significant cell death, the standard LDH assay protocol might underestimate the percentage of dead cells.[5][6]

Q4: How can I determine if Hydroxyurea is interfering with my assay?

It is crucial to perform appropriate controls. A key control is to run the assay in a cell-free system by adding Hydroxyurea to the culture medium in the absence of cells. This will help determine if HU directly reacts with the assay reagents. Additionally, comparing the results from a metabolic assay (like MTT) with a dye exclusion method (like Trypan Blue) or a direct cell counting method can help identify discrepancies.

Troubleshooting Guides

Interference with Tetrazolium-Based Assays (MTT, XTT)

Issue: Inconsistent or unexpected absorbance readings in the presence of Hydroxyurea.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Altered Cellular Metabolism: HU can change the metabolic rate of cells, affecting the activity of dehydrogenases that reduce tetrazolium salts. This can lead to an over- or underestimation of cell viability.1. Include a cell-free control: Add HU to the assay medium without cells to check for direct reduction of the tetrazolium salt. 2. Use a complementary assay: Validate your results with a non-metabolic assay, such as Trypan Blue exclusion or a direct cell count. 3. Perform a time-course experiment: Measure viability at different time points to understand the dynamics of HU's effect on cellular metabolism. 4. Optimize incubation time: Shorter incubation times with the tetrazolium reagent may minimize the impact of metabolic alterations.
Generation of Reactive Oxygen Species (ROS): HU-induced oxidative stress can affect the cellular redox environment, potentially influencing the reduction of tetrazolium salts.1. Consider co-treatment with an antioxidant: As a control experiment, co-incubate cells with HU and a known antioxidant (e.g., N-acetylcysteine) to see if it mitigates the interference. This is for investigational purposes and not a routine part of the viability assay. 2. Choose an alternative assay: Assays based on ATP content (e.g., CellTiter-Glo®) may be less susceptible to interference from changes in the cellular redox state.
Direct Chemical Reduction of Tetrazolium Salt: Although less likely to be the primary mode of interference for HU, some compounds can directly reduce the tetrazolium salt, leading to a false-positive signal.1. Run a cell-free assay: As mentioned above, incubate HU with the tetrazolium salt in cell-free medium. Any color change would indicate direct chemical reduction.
Interference with LDH Assay

Issue: Underestimation of cell death in the presence of Hydroxyurea.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Growth Inhibition without Membrane Lysis: HU is a cytostatic agent, meaning it can inhibit cell proliferation without necessarily causing immediate cell membrane rupture and LDH release. The standard LDH assay protocol, which uses a single "maximum LDH release" control from untreated cells, can be misleading if the treated cells have a lower total cell number.[5][6]1. Use condition-specific maximum LDH release controls: For each experimental condition (i.e., each concentration of HU), include a set of wells where cells are lysed at the end of the experiment to determine the maximum LDH release for that specific condition.[5][6] This provides a more accurate normalization for calculating the percentage of cytotoxicity. 2. Combine with a cell proliferation assay: Use a method like direct cell counting to determine the effect of HU on cell number, and use this information to interpret the LDH release data more accurately.
Direct Inhibition of LDH Enzyme: Some compounds can directly inhibit the activity of the LDH enzyme, leading to an underestimation of its presence in the supernatant.1. Perform an enzyme activity control: Add a known amount of purified LDH to your cell culture supernatant containing HU and measure the enzyme activity. A decrease in activity compared to the control (supernatant without HU) would suggest direct enzyme inhibition.

Experimental Protocols

Modified MTT Assay Protocol for Compounds Inducing Oxidative Stress

This protocol includes additional controls to account for potential interference from compounds like Hydroxyurea.

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of Hydroxyurea. Include the following controls:

    • Vehicle Control: Cells treated with the same solvent used to dissolve HU.

    • Untreated Control: Cells in culture medium only.

    • Cell-Free Blank (Medium only): Wells containing only culture medium.

    • Cell-Free Compound Control: Wells containing culture medium and HU at the highest concentration used.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the cells and add 100 µL of the MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 0.02 M HCl) to each well.

  • Absorbance Reading: Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the absorbance of the cell-free blank from all readings.

    • Check the cell-free compound control. A significant absorbance value indicates direct reduction of MTT by HU.

    • Calculate the percentage of cell viability relative to the vehicle control.

Modified LDH Assay Protocol for Cytostatic Compounds

This protocol incorporates condition-specific controls for more accurate cytotoxicity assessment.[5][6]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the modified MTT protocol.

  • Experimental Setup: For each condition (each concentration of HU and controls), set up triplicate wells for:

    • Spontaneous LDH Release: Supernatant will be collected to measure LDH released from viable and dying cells.

    • Maximum LDH Release: Cells will be lysed at the end of the experiment to measure the total LDH content.

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: About 30 minutes before the end of the incubation, add 10 µL of lysis solution (e.g., 10X Lysis Buffer provided in commercial kits, or 1% Triton X-100) to the "Maximum LDH Release" wells. Incubate for 30 minutes.

  • Centrifugation: Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation and Reading: Incubate at room temperature for 30 minutes, protected from light. Stop the reaction if required by the kit instructions. Read the absorbance at 490 nm with a reference wavelength of 690 nm.

  • Data Analysis:

    • Subtract the absorbance of the cell-free blank from all readings.

    • Calculate the percentage of cytotoxicity for each condition using the following formula: % Cytotoxicity = [(Spontaneous Release - Vehicle Control Spontaneous Release) / (Maximum Release for that Condition - Vehicle Control Spontaneous Release)] * 100

Signaling Pathways and Workflows

Below are diagrams illustrating a key signaling pathway affected by Hydroxyurea and a recommended experimental workflow for mitigating assay interference.

Hydroxyurea_Signaling_Pathway Hydroxyurea-Induced Apoptosis Pathway HU Hydroxyurea RNR Ribonucleotide Reductase HU->RNR inhibits dNTPs dNTP pool decrease RNR->dNTPs leads to DNA_Stress DNA Replication Stress dNTPs->DNA_Stress p53 p53 activation DNA_Stress->p53 Bax Bax upregulation p53->Bax Bcl2 Bcl-2 downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hydroxyurea-induced apoptosis signaling pathway.

Experimental_Workflow Workflow for Mitigating Assay Interference start Start Experiment setup Cell Seeding & Compound Treatment start->setup controls Include Proper Controls: - Vehicle Control - Cell-Free Compound Control - Condition-Specific Max Release (for LDH) setup->controls assay1 Perform Primary Viability Assay (e.g., MTT or XTT) controls->assay1 assay2 Perform Complementary Assay (e.g., Trypan Blue or Direct Cell Count) controls->assay2 analysis Analyze Data: - Check for direct interference - Compare results from both assays assay1->analysis assay2->analysis interpretation Interpret Results with Caution analysis->interpretation end Conclusion interpretation->end

Caption: Recommended workflow for viability assays.

References

how to avoid precipitation of Hydroxy-PP in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Hydroxy-PP in their experiments and avoiding common issues such as precipitation in cell culture media.

Troubleshooting Guide: Preventing Precipitation of this compound

Precipitation of this compound upon addition to aqueous cell culture media is a common challenge due to its hydrophobic nature. The following guide provides a systematic approach to identify the cause of precipitation and offers solutions to maintain its solubility.

1. Identifying the Cause of Precipitation

The first step in troubleshooting is to identify the potential cause of precipitation. Common factors include:

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock solution in an aqueous medium can cause the compound to crash out of solution.[1]

  • Low Temperature: Reduced temperature can decrease the solubility of this compound.

  • pH of the Medium: The pH of the cell culture medium can influence the charge state and solubility of the compound.

  • Interactions with Media Components: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.[1]

Flowchart for Troubleshooting Precipitation

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dilution Was the dilution performed correctly? check_conc->check_dilution No end Precipitation Resolved reduce_conc->end serial_dilution Use serial dilutions in media check_dilution->serial_dilution No check_temp Was the medium pre-warmed? check_dilution->check_temp Yes serial_dilution->end prewarm_media Pre-warm media to 37°C check_temp->prewarm_media No check_ph Is the media pH optimal? check_temp->check_ph Yes prewarm_media->end use_buffered_media Use HEPES buffered media check_ph->use_buffered_media No check_media_components Are there interactions with media components? check_ph->check_media_components Yes use_buffered_media->end test_different_media Test in different base media check_media_components->test_different_media Yes use_solubilizer Consider using a solubilizing agent check_media_components->use_solubilizer No test_different_media->end use_solubilizer->end

Caption: A troubleshooting flowchart for addressing this compound precipitation.

Experimental Protocols

Protocol 1: Standard Method for Preparing this compound Working Solutions

This protocol is suitable for most applications and aims to minimize precipitation by controlling the dilution process.

Materials:

  • This compound powder

  • High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). This compound is soluble in DMSO at concentrations of at least 110 mg/mL.

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can aid dissolution.[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • Perform serial dilutions of the concentrated stock solution in 100% DMSO to create intermediate stocks. This is particularly important for creating a dose-response curve.

  • Prepare the Final Working Solution:

    • Pre-warm the cell culture medium to 37°C.

    • To prepare the final working solution, perform a final, large dilution of the DMSO stock (or intermediate dilution) into the pre-warmed cell culture medium. The final DMSO concentration should be kept low (typically below 0.5%, and ideally at or below 0.1%) to avoid cytotoxicity.[2][3]

    • Add the small volume of the DMSO stock to the large volume of media while gently vortexing or swirling the tube to ensure rapid and uniform mixing. This helps to avoid localized high concentrations of this compound that can lead to precipitation.

Protocol 2: Three-Step Method for Compounds Prone to Precipitation

This method is recommended for particularly challenging compounds that precipitate even with the standard protocol. It involves a pre-dilution step in serum.

Materials:

  • This compound stock solution in DMSO

  • Fetal Bovine Serum (FBS), pre-warmed to 37°C

  • Cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Dilution in Pre-warmed Serum:

    • Dilute the concentrated this compound DMSO stock solution 10-fold into pre-warmed FBS.

    • Mix gently but thoroughly.

  • Final Dilution in Pre-warmed Medium:

    • Perform the final dilution of the serum-diluted this compound into the pre-warmed cell culture medium to achieve the desired final concentration.

Protocol 3: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[4]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or buffer (e.g., PBS)

  • Sterile cell culture medium

Procedure:

  • Prepare an HP-β-CD Solution:

    • Dissolve HP-β-CD in sterile water or buffer to create a stock solution (e.g., 10-20% w/v).

  • Form the Inclusion Complex:

    • Add the this compound DMSO stock solution to the HP-β-CD solution.

    • Vortex or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Prepare the Final Working Solution:

    • Dilute the this compound/HP-β-CD complex solution into the cell culture medium to the desired final concentration.

Quantitative Data Summary

StrategyDescriptionExpected OutcomeKey Considerations
Solvent Optimization Prepare a high-concentration stock in an appropriate organic solvent like DMSO.High initial solubility in the stock solution.Final solvent concentration in media must be non-toxic to cells (typically <0.5%).
Serial Dilution Perform stepwise dilutions of the stock solution into the final medium.Reduces "solvent shock" and minimizes localized high concentrations.Requires careful pipetting and mixing at each step.
Temperature Control Pre-warm the cell culture medium to 37°C before adding the compound.Can increase the solubility of some compounds.Ensure the compound is stable at this temperature.
pH Adjustment Use a buffered medium (e.g., with HEPES) to maintain a stable pH.Can prevent pH-dependent precipitation.The compound's solubility must be favorable at the buffered pH.
Use of Co-solvents Incorporate a small percentage of a less polar solvent (e.g., ethanol, PEG 400).Can increase the overall solvent capacity of the medium.Co-solvent must be non-toxic at the final concentration.
Formulation with Serum Pre-dilute the compound in serum before adding to the medium.Serum proteins can bind to and help solubilize hydrophobic compounds.May not be suitable for serum-free culture conditions.
Cyclodextrin Complexation Encapsulate the compound in cyclodextrins (e.g., HP-β-CD).Significantly increases aqueous solubility.The cyclodextrin itself may have cellular effects that need to be controlled for.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent is high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: The maximum tolerated DMSO concentration varies between cell lines, but a general guideline is to keep the final concentration below 0.5%, and ideally at or below 0.1%, to avoid cytotoxic effects.[2][3] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q3: My this compound precipitates even when I use a low final DMSO concentration. What should I do?

A3: If precipitation still occurs, consider the following:

  • Use the three-step dilution method involving pre-dilution in warmed FBS (Protocol 2).

  • Try a lower final concentration of this compound.

  • Employ a solubilizing agent such as Hydroxypropyl-β-cyclodextrin (Protocol 3).

  • Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.

Q4: Can I sonicate my this compound solution to help it dissolve?

A4: Yes, brief sonication of the stock solution in DMSO can help to break up any small aggregates and ensure complete dissolution.

Q5: How should I store my this compound stock solution?

A5: Aliquot your concentrated DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q6: Can the type of cell culture medium affect the solubility of this compound?

A6: Yes, different media formulations have varying concentrations of salts, amino acids, and other components that can interact with this compound and affect its solubility.[1] If you are experiencing persistent precipitation, testing the solubility in a different base medium may be beneficial.

Workflow for Preparing and Using this compound in Cell Culture

G cluster_prep Preparation cluster_exp Experiment dissolve Dissolve this compound in DMSO (e.g., 10 mM stock) aliquot Aliquot stock solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot of stock solution dilute Dilute stock into pre-warmed medium (Final DMSO <0.5%) thaw->dilute prewarm Pre-warm cell culture medium to 37°C prewarm->dilute add_to_cells Add final working solution to cells dilute->add_to_cells incubate Incubate cells for desired time add_to_cells->incubate

Caption: A general workflow for the preparation and use of this compound in cell culture experiments.

References

Validation & Comparative

Validating the Inhibitory Effect of Hydroxy-PP on Carbonyl Reductase 1 (CBR1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the inhibitory effects of novel compounds on metabolic enzymes is crucial. This guide provides a comparative analysis of Hydroxy-PP, a potent inhibitor of Carbonyl Reductase 1 (CBR1), against other known inhibitors. CBR1 is a key enzyme in the metabolism of various xenobiotics, including the widely used anthracycline chemotherapeutic agents doxorubicin and daunorubicin. Inhibition of CBR1 is a promising strategy to enhance the efficacy of these drugs and mitigate their cardiotoxic side effects.[1][2]

Comparative Efficacy of CBR1 Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. This compound and its methyl ester derivative, this compound-Me, have demonstrated significant inhibitory activity against CBR1. A comprehensive comparison with other notable CBR1 inhibitors is presented below.

InhibitorIC50 / Ki Value (µM)Substrate Used in AssayNotes
This compound 0.788[3]MenadionePotent inhibitor.
This compound-Me 0.759[3]MenadioneMethyl ester of this compound with similar potency.
Luteolin0.095IsatinA highly potent flavonoid inhibitor.
Apigenin> 0.095IsatinA flavonoid inhibitor.
Kaempferol> 0.095IsatinA flavonoid inhibitor.
QuercetinIC50: 16 (CBR1 V88), 11 (CBR1 I88)[4]DaunorubicinA common flavonoid with moderate inhibitory activity.[4]
MonoHERIC50: 219 (CBR1 V88), 164 (CBR1 I88)[4]DaunorubicinA cardioprotective flavonoid.[4]
Xanthohumol11 - 20[5]DaunorubicinA prenylated chalconoid from hops.[5]
8-PrenylnaringeninKi: 0.180[5]2,3-hexanedioneA potent prenylflavonoid.[5]
ASP952144.00[6]MenadioneA dual inhibitor of AKR1C3 and CBR1.[6]
RutinKi: 1.8 (competitive), 2.8 (uncompetitive)[7]DaunorubicinA flavonoid glycoside.[7]

Experimental Protocols for Validating CBR1 Inhibition

Accurate and reproducible experimental design is paramount for validating the inhibitory effect of compounds on CBR1. Below are detailed methodologies for both in vitro enzymatic assays and cell-based assays.

In Vitro CBR1 Inhibition Assay

This assay directly measures the enzymatic activity of purified CBR1 in the presence of an inhibitor. The most common method involves monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.

Materials:

  • Recombinant human CBR1 enzyme

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Substrate: Menadione or Daunorubicin

  • Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents: Dissolve NADPH, substrate, and inhibitor in the assay buffer to desired stock concentrations.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, recombinant CBR1 enzyme, and the test inhibitor at various concentrations. Include a vehicle control (buffer with DMSO) and a positive control (a known CBR1 inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) using a microplate reader. The rate of NADPH consumption is proportional to CBR1 activity.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based CBR1 Inhibition Assay

This assay assesses the effect of a CBR1 inhibitor on the metabolism of a CBR1 substrate within a cellular context, providing insights into the compound's efficacy in a more physiologically relevant system.

Materials:

  • Cancer cell line with known CBR1 expression (e.g., A549 lung cancer cells, MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • CBR1 substrate (e.g., Doxorubicin)

  • Test inhibitor (e.g., this compound)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Apoptosis detection kit (e.g., Annexin V/PI staining)

  • Instrumentation for analysis (microplate reader, flow cytometer)

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the CBR1 substrate (e.g., Doxorubicin) alone or in combination with various concentrations of the test inhibitor (e.g., this compound). Include a vehicle control group.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability/Apoptosis:

    • Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. Measure the absorbance or luminescence to determine the percentage of viable cells relative to the control.

    • Apoptosis: To assess apoptosis, stain the cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.

  • Data Analysis: Compare the cell viability or apoptosis rates in the groups treated with the substrate alone versus those treated with the substrate and the inhibitor. A significant increase in cell death or apoptosis in the co-treated group indicates that the inhibitor is potentiating the cytotoxic effect of the substrate by blocking its metabolism by CBR1.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the mechanism of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NADPH, Substrate, Inhibitor) mix Add Enzyme and Inhibitor reagents->mix plate Prepare 96-well plate plate->mix preincubate Pre-incubate (37°C) mix->preincubate start Initiate with Substrate preincubate->start measure Kinetic Measurement (Absorbance at 340 nm) start->measure calculate Calculate Initial Velocity measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot ic50 Determine IC50 plot->ic50

In Vitro CBR1 Inhibition Assay Workflow

CBR1_Signaling_Pathway cluster_cell Cancer Cell dox Doxorubicin (Active Chemotherapeutic) cbr1 CBR1 dox->cbr1 Metabolism apoptosis Apoptosis (Cancer Cell Death) dox->apoptosis doxol Doxorubicinol (Cardiotoxic Metabolite) cbr1->doxol cardiotoxicity Cardiotoxicity doxol->cardiotoxicity inhibitor This compound (CBR1 Inhibitor) inhibitor->cbr1

CBR1-Mediated Doxorubicin Metabolism and Inhibition

References

Navigating the Landscape of Fyn Kinase Inhibition: A Comparative Guide to Small Molecule Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of selective and potent kinase inhibitors is a critical endeavor. Fyn kinase, a member of the Src family of non-receptor tyrosine kinases, has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions.[1][2][3] This guide provides an objective comparison of alternative small molecule inhibitors for Fyn kinase, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Fyn kinase plays a pivotal role in a multitude of cellular signaling pathways.[4][5] It is involved in T-cell and B-cell receptor signaling, neuronal development, and the regulation of cell growth and motility.[4][5] Dysregulation of Fyn activity has been implicated in the progression of various cancers and is a key factor in the pathogenesis of Alzheimer's disease.[2][3][6] Consequently, the development of small molecules that can effectively and selectively inhibit Fyn is of high therapeutic interest.

Comparative Analysis of Fyn Kinase Inhibitors

A variety of small molecule inhibitors have been developed that target Fyn kinase, often as part of a broader inhibitory profile against the Src family kinases (SFKs). The table below summarizes the in vitro inhibitory activity (IC50) of several prominent Fyn inhibitors against Fyn and other related kinases, providing a snapshot of their potency and selectivity.

InhibitorFyn IC50 (nM)Other Notable Kinase Targets (IC50 in nM)
Saracatinib (AZD0530) 8 - 10Src (2.7), Yes (4), Lyn (5), Abl (30)[6]
Dasatinib 0.2Lck (0.4-0.5), Src (0.4-0.5)[6]
Bosutinib 0.36 - 1.8Relatively nonspecific[6]
Ponatinib 0.36 - 1.8Relatively nonspecific[6]
PP1 6Lck (5)[7]
PP2 5Lck (4)[7]
SU 6656 170Src (280), Yes (20), Lyn (130)[7]
1-Naphthyl PP1 600v-Src (1000), c-Abl (600)[7]

Key Signaling Pathways of Fyn Kinase

Fyn kinase is a central node in numerous signaling cascades. Understanding these pathways is crucial for elucidating the on-target and potential off-target effects of its inhibitors. The following diagram illustrates a simplified overview of some of the key signaling pathways involving Fyn.

Fyn_Signaling_Pathways Receptor Cell Surface Receptors (e.g., TCR, Integrins, Growth Factor Receptors) Fyn Fyn Kinase Receptor->Fyn Activation Downstream Downstream Effectors Fyn->Downstream Pyk2 Pyk2 Fyn->Pyk2 Activates Neuronal_Development Neuronal Development Fyn->Neuronal_Development PI3K_Akt PI3K/Akt Pathway Downstream->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Downstream->Ras_MAPK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation Ras_MAPK->Cell_Growth NR2B NR2B (NMDA Receptor Subunit) Pyk2->NR2B Phosphorylates Synaptic_Plasticity Synaptic Plasticity NR2B->Synaptic_Plasticity Abeta Amyloid-beta (Aβ) Abeta->Fyn Activates in AD

Figure 1. Simplified diagram of key Fyn kinase signaling pathways.

Experimental Protocols: In Vitro Fyn Kinase Inhibition Assay

To assess the potency of small molecule inhibitors against Fyn kinase, a common method is an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Fyn kinase.

Materials:

  • Recombinant Fyn kinase enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

  • ATP

  • Suitable substrate (e.g., Poly(Glu, Tyr) 4:1)[10]

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of measuring luminescence

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Dilute Fyn enzyme - Dilute Substrate/ATP mix - Prepare serial dilutions of inhibitor Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): - Add 1 µL inhibitor (or DMSO control) - Add 2 µL Fyn enzyme - Add 2 µL Substrate/ATP mix Prepare_Reagents->Plate_Setup Incubate_Reaction Incubate at room temperature for 60 minutes Plate_Setup->Incubate_Reaction Add_ADP_Glo Add 5 µL ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate at room temperature for 40 minutes Add_ADP_Glo->Incubate_ADP_Glo Add_Detection Add 10 µL Kinase Detection Reagent Incubate_ADP_Glo->Add_Detection Incubate_Detection Incubate at room temperature for 30 minutes Add_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC50 value Read_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for an in vitro Fyn kinase inhibition assay.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.[10][11] Prepare a master mix containing the kinase buffer, ATP, and substrate.

  • Kinase Reaction: In a 384-well plate, add the test inhibitor or DMSO (for control wells). Add the diluted Fyn enzyme to each well. Initiate the kinase reaction by adding the ATP/substrate master mix.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The selection of an appropriate small molecule inhibitor for Fyn kinase is contingent on the specific research or therapeutic goal. For applications requiring high potency, inhibitors like Dasatinib and Bosutinib offer nanomolar efficacy, though with broader selectivity. Saracatinib presents a more selective profile against Fyn and other Src family kinases. For researchers investigating the specific roles of Fyn, inhibitors with a well-characterized and narrower selectivity profile, such as PP1 and PP2, may be more suitable. The provided experimental protocol offers a robust framework for independently verifying the activity of these and other novel Fyn inhibitors. As research into the multifaceted roles of Fyn kinase continues, the development and careful characterization of selective inhibitors will remain a cornerstone of progress in both basic science and clinical applications.

References

Hydroxy-PP vs. Hydroxy-PP-Me comparative studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Hydroxy-PP and this compound-Me for Researchers

This guide provides a detailed comparison of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (this compound or HMB-PP) and its methylated counterpart, this compound-Me. While their nomenclature suggests a close relationship, these compounds exhibit distinct mechanisms of action and are utilized in different research and therapeutic contexts. This document aims to clarify these differences by presenting their individual characteristics, supporting experimental data, and relevant biological pathways.

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP) , also referred to as this compound, is a potent phosphoantigen and a key activator of human Vγ9Vδ2 T cells.[1][2][3][4] These cells are a crucial component of the innate immune system, capable of recognizing and eliminating infected or malignant cells.[1][5][6] HMB-PP is an intermediate in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, which is essential for most pathogenic bacteria and parasites but absent in humans, making it a specific microbial metabolite.[2][4][7]

This compound-Me is a selective inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme involved in the metabolism of various xenobiotics, including chemotherapeutic agents.[8][9] Its primary application in research is to enhance the efficacy of anticancer drugs like doxorubicin and to mitigate their associated cardiotoxicity.[8][9]

Comparative Data

The following table summarizes the key quantitative parameters for this compound and this compound-Me, highlighting their distinct biological activities.

ParameterThis compound (HMB-PP)This compound-Me
Primary Target Vγ9Vδ2 T cell receptor (indirectly via BTN3A1)Carbonyl Reductase 1 (CBR1)
Primary Biological Effect Activation of Vγ9Vδ2 T cellsInhibition of CBR1 activity
Potency (EC₅₀) 0.1-0.2 nM for Vγ9Vδ2 T cell activation[10]Not applicable
Inhibitory Concentration (IC₅₀) Not applicable759 nM for CBR1 inhibition[9]
Therapeutic Application Immuno-oncology, anti-infective therapiesAdjuvant in chemotherapy to increase efficacy and reduce toxicity
Mechanism of Action Binds to the B30.2 domain of BTN3A1, leading to a conformational change that triggers Vγ9Vδ2 T cell activationCompetitively inhibits CBR1, preventing the reduction of its substrates

Mechanism of Action

This compound (HMB-PP): Activation of Vγ9Vδ2 T Cells

This compound is the most potent known natural activator of Vγ9Vδ2 T cells.[2][3] Its mechanism of action involves binding to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) molecule expressed on the surface of various cells.[1] This binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, cytokine release (such as IFN-γ and TNF-α), and cytotoxic activity against target cells.[1]

HMB_PP_Activation This compound (HMB-PP) Signaling Pathway cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell HMB-PP_in HMB-PP BTN3A1_in BTN3A1 (intracellular) HMB-PP_in->BTN3A1_in Binds to B30.2 domain BTN3A1_out BTN3A1 (extracellular) BTN3A1_in->BTN3A1_out Induces conformational change TCR Vγ9Vδ2 TCR BTN3A1_out->TCR Recognition Activation T Cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (IFN-γ, TNF-α) Activation->Cytokine_Release Cytotoxicity Cytotoxicity Activation->Cytotoxicity

This compound (HMB-PP) mediated activation of Vγ9Vδ2 T cells.
This compound-Me: Inhibition of Carbonyl Reductase 1 (CBR1)

This compound-Me acts as a selective inhibitor of CBR1.[9] In the context of chemotherapy, certain anticancer drugs, such as doxorubicin, are metabolized by CBR1 to less active or more toxic compounds. For instance, doxorubicin is converted to doxorubicinol, which has significantly higher cardiotoxicity. By inhibiting CBR1, this compound-Me prevents this conversion, thereby increasing the concentration and efficacy of the parent drug in tumor cells and reducing its cardiotoxic side effects.[8] Furthermore, inhibition of CBR1 by this compound-Me has been shown to increase reactive oxygen species (ROS) generation in cancer cells treated with doxorubicin, leading to enhanced apoptosis.[8]

Hydroxy_PP_Me_Inhibition This compound-Me Mechanism of Action Doxorubicin Doxorubicin CBR1 CBR1 Doxorubicin->CBR1 Metabolized by Cancer_Cell_Death Enhanced Cancer Cell Death Doxorubicin->Cancer_Cell_Death Induces ROS Increased ROS Doxorubicin->ROS Induces Doxorubicinol Doxorubicinol (Cardiotoxic) CBR1->Doxorubicinol Cardiotoxicity Reduced Cardiotoxicity Doxorubicinol->Cardiotoxicity Major contributor to This compound-Me This compound-Me This compound-Me->CBR1 Inhibits This compound-Me->Cancer_Cell_Death Potentiates This compound-Me->Cardiotoxicity Prevents This compound-Me->ROS Enhances generation ROS->Cancer_Cell_Death Contributes to

Inhibition of CBR1 by this compound-Me enhances doxorubicin efficacy.

Experimental Protocols

Vγ9Vδ2 T Cell Activation Assay (for this compound)

This protocol outlines a typical in vitro experiment to measure the activation of Vγ9Vδ2 T cells by HMB-PP.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs in a complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Stimulation: Add varying concentrations of HMB-PP (e.g., 0.01 nM to 100 nM) to the cell cultures. A positive control, such as phytohemagglutinin (PHA), and a negative control (medium alone) should be included.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ atmosphere.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3) and activation markers (e.g., CD69, CD25). Analyze the percentage of activated (CD69+/CD25+) Vγ9Vδ2 T cells using a flow cytometer.

  • Data Analysis: Determine the EC₅₀ value of HMB-PP by plotting the percentage of activated cells against the log of the HMB-PP concentration.

CBR1 Inhibition Assay (for this compound-Me)

This protocol describes a method to determine the inhibitory activity of this compound-Me on CBR1.

  • Enzyme and Substrate Preparation: Obtain recombinant human CBR1 enzyme. Prepare a solution of a known CBR1 substrate (e.g., menadione) and the cofactor NADPH.

  • Inhibitor Preparation: Prepare serial dilutions of this compound-Me in a suitable buffer.

  • Enzyme Reaction: In a 96-well plate, mix the CBR1 enzyme, NADPH, and varying concentrations of this compound-Me.

  • Initiation of Reaction: Add the substrate to each well to start the reaction.

  • Measurement of Activity: Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the CBR1 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound-Me relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound-Me concentration.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow Comparison cluster_HMBPP This compound (HMB-PP) Assay cluster_HPPMe This compound-Me Assay PBMC_Isolation Isolate PBMCs HMBPP_Stimulation Stimulate with HMB-PP PBMC_Isolation->HMBPP_Stimulation Incubation_24h Incubate 24h HMBPP_Stimulation->Incubation_24h Flow_Cytometry Flow Cytometry for Activation Markers Incubation_24h->Flow_Cytometry EC50_Calc Calculate EC₅₀ Flow_Cytometry->EC50_Calc Recombinant_CBR1 Prepare Recombinant CBR1, Substrate, NADPH HPPMe_Incubation Incubate with this compound-Me Recombinant_CBR1->HPPMe_Incubation Reaction_Start Initiate Reaction with Substrate HPPMe_Incubation->Reaction_Start Absorbance_Measurement Measure NADPH Absorbance Reaction_Start->Absorbance_Measurement IC50_Calc Calculate IC₅₀ Absorbance_Measurement->IC50_Calc

Comparison of experimental workflows for this compound and this compound-Me.

Conclusion

This compound (HMB-PP) and this compound-Me are two distinct molecules with different mechanisms of action and therapeutic potentials. HMB-PP is a potent immunostimulatory agent that activates Vγ9Vδ2 T cells, offering a promising avenue for cancer immunotherapy and the treatment of infectious diseases. In contrast, this compound-Me is a specific enzyme inhibitor that can be used as an adjuvant in chemotherapy to enhance the efficacy and safety of existing anticancer drugs. Understanding their unique properties is crucial for their appropriate application in research and drug development.

References

A Comparative Guide: CBR1 Gene Knockdown versus Hydroxy-PP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the roles of Carbonyl Reductase 1 (CBR1) in drug metabolism, cancer biology, and cellular stress responses, choosing the right method to modulate its activity is critical. This guide provides an objective comparison between two common approaches: transient gene knockdown using techniques like siRNA and direct enzymatic inhibition with the small molecule inhibitor Hydroxy-PP.

Overview of CBR1

Carbonyl Reductase 1 (CBR1) is a member of the short-chain dehydrogenases/reductases (SDR) family.[1][2] It is an NADPH-dependent enzyme with a broad substrate specificity, metabolizing various endogenous and xenobiotic carbonyl compounds.[1][2][3] Key functions of CBR1 include:

  • Drug Metabolism: CBR1 is known to metabolize several clinically important drugs, including the anthracycline anticancer agent doxorubicin. It converts doxorubicin to the less potent but highly cardiotoxic metabolite, doxorubicinol.[2][4][5]

  • Prostaglandin Synthesis: The enzyme participates in the synthesis of prostaglandins, for instance, by converting prostaglandin E2 to prostaglandin F2α.[1][2]

  • Oxidative Stress Response: CBR1 plays a protective role against oxidative stress by inactivating reactive lipid aldehydes.[1][6]

  • Glucocorticoid Metabolism: It is involved in metabolizing cortisol and corticosterone to their less active 20β-dihydro forms, thereby modulating glucocorticoid receptor signaling.[7]

Given its significant role in both therapeutic efficacy and drug-induced toxicity, precise modulation of CBR1 activity is a key goal in many research and drug development programs.

Head-to-Head Comparison: Knockdown vs. Inhibition

FeatureCBR1 Gene Knockdown (siRNA)This compound Inhibition
Mechanism of Action Post-transcriptional gene silencing, leading to reduced CBR1 mRNA and protein levels.[6]Direct, reversible binding to the CBR1 enzyme, blocking its catalytic activity.[8]
Target Specificity Highly specific to the CBR1 gene sequence. Off-target effects are possible but can be minimized with proper siRNA design and controls.Potent inhibitor of CBR1, but also exhibits significant off-target activity against the tyrosine kinase Fyn.[8]
Potency/Efficacy Can achieve significant (>70-90%) reduction in protein expression, but complete ablation is rare. Efficacy depends on transfection efficiency.[6]This compound: IC50 = 0.78 µM[8] This compound-Me: IC50 = 759 nM (0.759 µM)[9]
Onset and Duration Slower onset (typically 24-72 hours to observe protein level reduction). Duration is transient, lasting several days depending on cell division rate.Rapid onset of action upon administration. Duration is dependent on compound pharmacokinetics and washout.
Key Experimental Use Validating the specific role of the CBR1 protein in a biological process. Studying long-term consequences of reduced CBR1 expression.Pharmacological studies, target validation, and exploring the therapeutic potential of inhibiting CBR1 activity. Useful for dose-response studies.
Potential Complications Transfection-related cytotoxicity, activation of innate immune responses, off-target gene silencing.[10]Off-target effects (e.g., Fyn inhibition) can confound data interpretation.[8] Solubility and cell permeability issues can arise.

Performance Data in Preclinical Models

Both genetic knockdown and chemical inhibition of CBR1 have demonstrated the ability to sensitize cancer cells to chemotherapy.

  • Chemosensitization: In preclinical models of breast cancer, both RNA interference and chemical inhibition of CBR1 were shown to improve the anticancer effects of doxorubicin (DOX).[5] Conversely, overexpression of CBR1 conferred resistance to DOX treatment.[5] Similarly, in hepatocellular carcinoma cells, combining CBR1 inhibitors with cisplatin or doxorubicin enhanced cell death.[11]

  • Apoptosis Regulation: The inhibitor this compound-Me was found to enhance daunorubicin-mediated cell killing in A549 lung cancer cells.[9][12] Interestingly, it also protected these cells from apoptosis induced by serum starvation, suggesting context-dependent effects on cell survival pathways.[9][12]

  • Metastasis: In head and neck squamous cell carcinoma (HNSCC), siRNA-mediated depletion of CBR1 led to a decrease in the epithelial marker E-cadherin and an increase in mesenchymal markers, suggesting that CBR1 expression affects the epithelial-mesenchymal transition (EMT).[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

CBR1 Core Metabolic Function cluster_0 Inputs cluster_1 Enzyme cluster_2 Outputs Substrate Carbonyl Substrate (e.g., Doxorubicin, Prostaglandin E2) CBR1 CBR1 Enzyme Substrate->CBR1 NADPH NADPH NADPH->CBR1 Product Reduced Product (e.g., Doxorubicinol, Prostaglandin F2α) CBR1->Product NADP NADP+ CBR1->NADP

Caption: Core enzymatic activity of CBR1.

CBR1 in Glucocorticoid Metabolism Cortisol Cortisol / Corticosterone CBR1 CBR1 Cortisol->CBR1 Metabolism Dihydrocortisol 20β-Dihydrocortisol (Weak Agonist) CBR1->Dihydrocortisol GR_MR Glucocorticoid (GR) & Mineralocorticoid (MR) Receptors Dihydrocortisol->GR_MR Activation Gene_Expression Altered Gene Expression (Metabolic Regulation) GR_MR->Gene_Expression

Caption: CBR1 modulates glucocorticoid signaling.

Comparative Experimental Workflow cluster_0 Genetic Approach cluster_1 Pharmacological Approach Start Cancer Cell Line Transfection Transfect with CBR1 siRNA Start->Transfection Control_siRNA Transfect with Control siRNA Start->Control_siRNA Treatment Treat with This compound Start->Treatment Control_Vehicle Treat with Vehicle (DMSO) Start->Control_Vehicle Validation_KD Validate Knockdown (qPCR, Western Blot) Transfection->Validation_KD Assay_KD Functional Assay (e.g., Chemo-sensitivity) Control_siRNA->Assay_KD Validation_KD->Assay_KD Comparison Compare Results Assay_KD->Comparison Assay_Inhib Functional Assay (e.g., Chemo-sensitivity) Treatment->Assay_Inhib Control_Vehicle->Assay_Inhib Assay_Inhib->Comparison

References

Unraveling the In Vitro Potency of Hydroxy-PP: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vitro mechanism of action of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a potent phosphoantigen, against other key activators of human Vγ9Vδ2 T cells. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, this document serves as a valuable resource for researchers investigating novel immunotherapies.

Mechanism of Action: HMBPP-Mediated Activation of Vγ9Vδ2 T Cells

Human Vγ9Vδ2 T cells, a subset of γδ T cells, play a crucial role in the immune response to microbial infections and cancer. Their activation is uniquely triggered by small phosphorylated molecules known as phosphoantigens. HMBPP, an intermediate of the non-mevalonate pathway in bacteria and parasites, is the most potent natural phosphoantigen identified to date.[1]

The in vitro activation of Vγ9Vδ2 T cells by HMBPP is a multi-step process primarily mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on antigen-presenting cells (APCs) or target cells.[2][3][4]

The Signaling Cascade:

  • Internalization and Binding: Exogenous HMBPP is internalized by the target cell. It then binds to the intracellular B30.2 domain of the BTN3A1 protein.[2][4] This binding event is a critical and indispensable step in the activation process.[2]

  • Conformational Change: The binding of HMBPP to the B30.2 domain induces a conformational change in the BTN3A1 molecule.[4]

  • "Inside-Out" Signaling: This intracellular conformational change is transmitted to the extracellular domains of BTN3A1, a process referred to as "inside-out" signaling.[2]

  • TCR Engagement: The altered extracellular conformation of BTN3A1, in conjunction with BTN2A1, is then recognized by the Vγ9Vδ2 T cell receptor (TCR).[3][5] This interaction triggers the activation of the Vγ9Vδ2 T cell.

  • Downstream Effects: TCR engagement initiates a signaling cascade within the Vγ9Vδ2 T cell, leading to cellular proliferation, the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), and the exertion of cytotoxic activity against the target cell.[1][5][6]

HMBPP_Mechanism_of_Action cluster_target_cell Target Cell / APC cluster_t_cell Vγ9Vδ2 T Cell HMBPP_ext HMBPP (extracellular) HMBPP_int HMBPP (intracellular) HMBPP_ext->HMBPP_int Internalization B30_2 B30.2 domain HMBPP_int->B30_2 Binds to BTN3A1_inactive BTN3A1 (inactive) BTN3A1_active BTN3A1 (active conformation) BTN3A1_inactive->BTN3A1_active Conformational Change TCR Vγ9Vδ2 TCR BTN3A1_active->TCR Recognition Activation T Cell Activation TCR->Activation Cytokines IFN-γ, TNF-α production Activation->Cytokines Cytotoxicity Cytotoxicity Activation->Cytotoxicity T_Cell_Activation_Workflow start Isolate PBMCs plate_cells Plate PBMCs in 96-well plate start->plate_cells add_hmbpp Add HMBPP +/- IL-2 plate_cells->add_hmbpp incubate Incubate at 37°C add_hmbpp->incubate harvest_stain Harvest and stain cells with fluorescent antibodies incubate->harvest_stain flow_cytometry Analyze by Flow Cytometry harvest_stain->flow_cytometry end Quantify Vγ9Vδ2 T cell activation/expansion flow_cytometry->end Cytotoxicity_Assay_Workflow start Label Target Cells with 51Cr wash_targets Wash Labeled Target Cells start->wash_targets setup_plate Plate Target and Effector Cells at various E:T ratios wash_targets->setup_plate add_controls Set up Spontaneous and Maximum Release Controls setup_plate->add_controls incubate Incubate for 4 hours at 37°C add_controls->incubate centrifuge_collect Centrifuge and Collect Supernatant incubate->centrifuge_collect gamma_count Measure 51Cr in Gamma Counter centrifuge_collect->gamma_count calculate Calculate % Specific Lysis gamma_count->calculate

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Hypothetin-P

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is a critical step in its journey from a promising compound to a valuable research tool or therapeutic agent. The conserved nature of the ATP-binding pocket across the human kinome makes cross-reactivity a common challenge, with off-target effects potentially leading to toxicity or, in some cases, beneficial polypharmacology.[1] This guide provides a comprehensive comparison of a hypothetical kinase inhibitor, Hypothetin-P, with other kinases, supported by illustrative experimental data and detailed protocols.

Unveiling the Selectivity Profile of Hypothetin-P

To ascertain the selectivity of Hypothetin-P, a comprehensive kinome scan was performed. This high-throughput assay measures the binding affinity of the compound against a large panel of kinases, providing a broad overview of its potential on-target and off-target interactions.[1][2] The results are typically expressed as the percentage of kinase activity remaining in the presence of the inhibitor or as a dissociation constant (Kd).

Quantitative Analysis of Hypothetin-P Kinase Inhibition

The following table summarizes the inhibitory activity of Hypothetin-P against a selection of kinases at a concentration of 1 µM. The data is presented as percent inhibition, where a higher value indicates stronger inhibition.

Kinase TargetFamilyPercent Inhibition at 1 µM
Target Kinase A Tyrosine Kinase 98%
Kinase BSerine/Threonine Kinase75%
Kinase CTyrosine Kinase52%
Kinase DSerine/Threonine Kinase31%
Kinase ETyrosine Kinase15%
Kinase FAtypical Kinase8%

This table presents hypothetical data to illustrate how cross-reactivity results are typically displayed.

Visualizing Kinase Inhibitor Selectivity

The concept of kinase inhibitor selectivity can be effectively illustrated through a signaling pathway diagram. The following diagram, generated using Graphviz, depicts a simplified signaling cascade and highlights how a kinase inhibitor like Hypothetin-P can have both on-target and off-target effects.

G Figure 1: On-Target vs. Off-Target Kinase Inhibition cluster_0 Signaling Pathway 1 cluster_1 Signaling Pathway 2 Signal 1 Signal 1 Receptor 1 Receptor 1 Signal 1->Receptor 1 Target Kinase A Target Kinase A Receptor 1->Target Kinase A Downstream Effector 1 Downstream Effector 1 Target Kinase A->Downstream Effector 1 Cellular Response 1 Cellular Response 1 Downstream Effector 1->Cellular Response 1 Signal 2 Signal 2 Receptor 2 Receptor 2 Signal 2->Receptor 2 Kinase B Kinase B Receptor 2->Kinase B Downstream Effector 2 Downstream Effector 2 Kinase B->Downstream Effector 2 Cellular Response 2 Cellular Response 2 Downstream Effector 2->Cellular Response 2 Hypothetin-P Hypothetin-P Hypothetin-P->Target Kinase A On-Target Inhibition Hypothetin-P->Kinase B Off-Target Inhibition

Figure 1: On-Target vs. Off-Target Kinase Inhibition

Experimental Protocols for Assessing Kinase Cross-Reactivity

Detailed and reproducible experimental protocols are fundamental to generating reliable scientific data.[1] Below are generalized methodologies for key experiments used to determine the cross-reactivity of kinase inhibitors.

KinomeScan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a large panel of kinases.[1]

Principle: The assay is based on a competition binding principle where a test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.[1]

Protocol:

  • Compound Preparation: The test compound, Hypothetin-P, is dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: The assay is performed in 384-well microplates. Each well contains the test compound, a specific DNA-tagged kinase, and an immobilized ligand.

  • Competition Binding: The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.[1]

In Vitro Kinase Activity Assay (Radiometric)

This assay directly measures the catalytic activity of a kinase and its inhibition by a test compound.[3]

Principle: This method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, its specific substrate (a protein or peptide), and a buffer solution with necessary cofactors (e.g., Mg²⁺, Mn²⁺).

  • Inhibitor Addition: Hypothetin-P is added at various concentrations to the reaction mixture. A DMSO control is also included.

  • Initiation of Reaction: The reaction is initiated by the addition of radiolabeled ATP.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Termination of Reaction: The reaction is stopped, often by adding a strong acid or by spotting the mixture onto a filter membrane that binds the substrate.

  • Washing: Unincorporated radiolabeled ATP is washed away from the filter membrane.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity is calculated relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for a typical in vitro kinase activity assay.

G Figure 2: Workflow for In Vitro Kinase Activity Assay A Prepare Reaction Mixture (Kinase, Substrate, Buffer) B Add Hypothetin-P (or DMSO control) A->B C Initiate with Radiolabeled ATP B->C D Incubate C->D E Stop Reaction & Spot on Membrane D->E F Wash Unincorporated ATP E->F G Quantify Radioactivity F->G H Data Analysis (IC50) G->H

Figure 2: Workflow for In Vitro Kinase Activity Assay

Conclusion

The comprehensive profiling of kinase inhibitors is an indispensable part of modern drug discovery and chemical biology. The promiscuity of kinase inhibitors, a consequence of the conserved ATP-binding site, necessitates a thorough evaluation of their cross-reactivity.[1][3] The hypothetical data for Hypothetin-P presented in this guide illustrates a typical selectivity profile, where a compound exhibits high potency against its primary target while also interacting with other kinases to varying degrees. By employing robust and standardized experimental protocols, researchers can generate high-quality, comparable data to inform the selection and development of selective and effective kinase inhibitors.

References

Hydroxy-PP: A Superior Agent in Mitigating Doxorubicin-Induced Cardiotoxicity by Inhibiting Doxorubicinol Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of experimental data highlights the efficacy of Hydroxy-PP in reducing the formation of doxorubicinol, the cardiotoxic metabolite of the widely used chemotherapy drug doxorubicin. This comparison guide provides researchers, scientists, and drug development professionals with a concise overview of the performance of this compound against other potential inhibitors, supported by experimental evidence.

The conversion of doxorubicin to doxorubicinol, primarily catalyzed by carbonyl reductase 1 (CBR1), is a significant factor in the dose-limiting cardiotoxicity of doxorubicin, a potent anti-cancer agent.[1][2][3] Doxorubicinol exhibits significantly less antineoplastic activity than its parent compound but is substantially more cardiotoxic.[1][2] Therefore, inhibiting this metabolic conversion presents a promising strategy to enhance the therapeutic index of doxorubicin.

Comparative Efficacy of CBR1 Inhibitors

This compound has been identified as a potent inhibitor of CBR1.[2] To contextualize its efficacy, the following table summarizes the inhibitory concentrations (IC50) of various compounds against doxorubicin reduction, a direct measure of their ability to prevent the formation of doxorubicinol.

CompoundTarget EnzymeIC50 (for Doxorubicin Reduction)Reference Compound(s)
This compound-Me*CBR1759 nMN/A
QuercetinCBR1 V88~59 µMDoxorubicin
monoHERCBR1 V8859 µMDoxorubicin

*Note: this compound-Me is a close analog of this compound. Data for other well-known CBR1 inhibitors like quercetin and monoHER are provided for comparison.[1][4][5]

Signaling Pathway of Doxorubicin Metabolism and Inhibition

The metabolic conversion of doxorubicin to doxorubicinol and the mechanism of its inhibition by agents like this compound can be visualized in the following signaling pathway.

cluster_metabolism Metabolic Conversion Doxorubicin Doxorubicin CBR1 CBR1 Doxorubicin->CBR1 Substrate Anticancer_Effect Anticancer_Effect Doxorubicin->Anticancer_Effect Doxorubicinol Doxorubicinol Cardiotoxicity Cardiotoxicity Doxorubicinol->Cardiotoxicity CBR1->Doxorubicinol Product NADP NADP CBR1->NADP NADPH NADPH NADPH->CBR1 Cofactor HydroxyPP This compound HydroxyPP->CBR1 Inhibition

Caption: Metabolic conversion of doxorubicin to doxorubicinol by CBR1 and its inhibition by this compound.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

In Vitro Enzymatic Assay for Doxorubicin Reduction

This protocol outlines the procedure for measuring the inhibition of doxorubicin reduction to doxorubicinol by this compound using purified recombinant human CBR1.

Materials:

  • Recombinant human CBR1

  • Doxorubicin hydrochloride

  • This compound (and other inhibitors for comparison)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Methanol

  • Formic acid

  • 96-well microplates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH (final concentration, e.g., 200 µM), and recombinant human CBR1 (final concentration, e.g., 1 µM).[6]

  • Add varying concentrations of this compound or other inhibitors to the wells of a 96-well plate.

  • Initiate the reaction by adding doxorubicin (final concentration, e.g., 200 µM).[6]

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[6]

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., daunorubicin).

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to new vials for LC-MS/MS analysis.

  • Quantify the amount of doxorubicinol formed using a validated LC-MS/MS method.[7][8][9]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

H9c2 Cardiomyocyte-Based Assay for Cardioprotection

This protocol describes the evaluation of this compound's protective effect against doxorubicin-induced toxicity in a cardiac cell line model.

Materials:

  • H9c2 rat cardiomyoblasts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Doxorubicin hydrochloride

  • This compound

  • MTT reagent or other cell viability assay kits

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed H9c2 cells in 96-well plates at a suitable density (e.g., 5x10^4 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[10]

  • Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).[10]

  • Following pre-treatment, expose the cells to a cytotoxic concentration of doxorubicin (e.g., 1 µM) for 24-48 hours.[10][11]

  • After the incubation period, assess cell viability using a standard method such as the MTT assay.[11]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • To further investigate the mechanism of protection, assays for apoptosis (e.g., caspase-3/7 activity) and intracellular doxorubicinol levels can be performed using similar treatment conditions.[12]

Experimental Workflow

The general workflow for evaluating the efficacy of CBR1 inhibitors in reducing doxorubicinol formation and mitigating cardiotoxicity is depicted below.

cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_analysis Data Analysis & Comparison enzymatic_assay Enzymatic Assay (Purified CBR1) ic50_determination IC50 Determination enzymatic_assay->ic50_determination comparison_table Comparative Efficacy Table ic50_determination->comparison_table h9c2_culture H9c2 Cell Culture treatment Inhibitor + Doxorubicin Treatment h9c2_culture->treatment viability_assay Cell Viability Assay treatment->viability_assay doxol_quantification Intracellular Doxorubicinol Quantification treatment->doxol_quantification viability_assay->comparison_table

References

Safety Operating Guide

Personal protective equipment for handling Hydroxy-PP

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hydroxy-PP (CAS No. 833481-60-0), a potent carbonyl reductase 1 (CBR1) inhibitor. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Due to its potent enzymatic inhibition, this compound should be handled with care to avoid inhalation, ingestion, and direct contact. The recommended personal protective equipment (PPE) is outlined below.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always wear two pairs of gloves when handling the solid compound or concentrated solutions.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatA fully buttoned lab coat is required.
Respiratory Protection N95 or higher rated respiratorRecommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation.

Note: The use of a fluid-resistant apron or gown is also advised to protect against potential splashes[1]. All PPE should be compliant with institutional and national safety standards.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

AspectProcedure
Receiving Inspect the container for any damage upon receipt. Log the compound in your chemical inventory.
Storage Store the solid compound at -20°C, protected from light, and under a nitrogen atmosphere. For solutions in solvents like DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month[2].
Weighing Weigh the solid compound in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Dissolving Prepare solutions in a chemical fume hood. Use the appropriate solvent as indicated by the supplier (e.g., DMSO)[2].

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

G cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Disposal Receipt Receive and Inspect Storage Store at appropriate temperature (-20°C or -80°C) Receipt->Storage Weighing Weigh Solid in Fume Hood Storage->Weighing Retrieve from Storage Dissolving Dissolve in Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Use in Experiment Decontamination Decontaminate Glassware Experiment->Decontamination Post-Experiment Waste_Collection Collect Waste Experiment->Waste_Collection Decontamination->Waste_Collection Disposal Dispose via Certified Vendor Waste_Collection->Disposal

Caption: Workflow for handling this compound.

Disposal Plan

As a potent small molecule inhibitor, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions of this compound Collect in a sealed, labeled container for hazardous chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container.
Contaminated PPE (e.g., gloves) Remove and dispose of as hazardous waste immediately after handling the compound.

All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area.

For all exposures, report the incident to your supervisor and EHS department.

This guide is intended to provide essential safety information. Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed information before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.